Propargyl-PEG3-PFP ester
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15F5O5 |
|---|---|
Molecular Weight |
382.28 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-prop-2-ynoxyethoxy)ethoxy]propanoate |
InChI |
InChI=1S/C16H15F5O5/c1-2-4-23-6-8-25-9-7-24-5-3-10(22)26-16-14(20)12(18)11(17)13(19)15(16)21/h1H,3-9H2 |
InChI Key |
QDAONBJCOYULHT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F |
Origin of Product |
United States |
Foundational & Exploratory
Propargyl-PEG3-PFP Ester: A Technical Guide for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-PFP ester is a heterobifunctional crosslinking reagent designed for advanced bioconjugation applications. This molecule incorporates three key components: a propargyl group for click chemistry, a triethylene glycol (PEG3) spacer, and a pentafluorophenyl (PFP) ester for amine modification. This unique combination of functionalities makes it a versatile tool in drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2]
The PFP ester provides a highly efficient amine-reactive functional group that forms stable amide bonds with primary and secondary amines, such as those found on the surface of proteins and peptides.[3] Notably, PFP esters exhibit greater resistance to hydrolysis in aqueous environments compared to their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher conjugation efficiencies.[4][5] The propargyl group allows for covalent linkage to azide-containing molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[6][7] The hydrophilic PEG3 spacer enhances the solubility of the crosslinker and the resulting conjugate in aqueous buffers, which can be crucial for maintaining the stability and biological activity of biomolecules.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Perfluorophenyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate | [8] |
| CAS Number | 2148295-91-2 | [8] |
| Molecular Formula | C₁₆H₁₅F₅O₅ | [8] |
| Molecular Weight | 382.28 g/mol | [8] |
| Appearance | Solid | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | [4] |
| Storage Conditions | Store at -20°C with desiccant; moisture-sensitive | [4] |
Core Reaction Mechanisms and Workflows
PFP Ester Reaction with Primary Amines
The reaction of a PFP ester with a primary amine proceeds through a nucleophilic acyl substitution to form a stable amide bond. The electron-withdrawing pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the reaction.[9][10]
Caption: Reaction mechanism of this compound with a primary amine.
General Bioconjugation Workflow
The dual reactivity of this compound allows for a versatile, two-step conjugation strategy. First, the PFP ester is reacted with an amine-containing biomolecule. Following purification, the propargyl group is then available for a click chemistry reaction with an azide-functionalized molecule.
Caption: A general experimental workflow for bioconjugation using this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with this compound
This protocol describes the general steps for labeling a protein with this compound. Optimization of the molar excess of the crosslinker, protein concentration, pH, and reaction time may be necessary for specific applications.[4]
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer)
-
This compound
-
Anhydrous DMSO or DMF
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the desired reaction.[4]
-
Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM. Do not prepare stock solutions for long-term storage as the PFP ester is moisture-sensitive and can hydrolyze.[4][11]
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the protein solution while gently stirring. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.[12]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[11] For some proteins, incubation at 37°C for 30 minutes can be effective.[4]
-
Quenching (Optional): To stop the reaction, add a quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted crosslinker and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4]
Data Presentation: Reaction Condition Optimization
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the rate of both aminolysis and hydrolysis.[11] |
| Molar Excess of PFP Ester | 2:1 to 50:1 (ester:amine) | Higher ratios are needed for more dilute protein solutions.[11][12] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures are used for sensitive biomolecules.[4][11] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature, pH, and reactivity of the amine.[4][11] |
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between the propargylated biomolecule and an azide-containing molecule.
Materials:
-
Propargylated biomolecule
-
Azide-containing molecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Reaction buffer (e.g., PBS)
Procedure:
-
Prepare Reactants: Dissolve the propargylated biomolecule and the azide-containing molecule in the reaction buffer.
-
Prepare Catalyst: Prepare fresh stock solutions of CuSO₄ and sodium ascorbate.
-
Reaction: To the mixture of the propargylated biomolecule and azide, add the ligand, followed by CuSO₄ and then sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as LC-MS or SDS-PAGE.
-
Purification: Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion or affinity chromatography) to remove the catalyst and excess reagents.
Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
This compound is a valuable tool in the synthesis of ADCs, which are a class of targeted therapeutics designed to deliver potent cytotoxic agents to cancer cells.[13] In this context, the PFP ester can be used to attach the linker to lysine (B10760008) residues on the antibody. The propargyl group then serves as a handle for the attachment of an azide-modified cytotoxic payload via click chemistry.[2] This modular approach allows for the precise control over the drug-to-antibody ratio (DAR).[2]
PROTACs
PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome.[14] this compound can be used as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.[1] The flexibility in the conjugation chemistry allows for the systematic variation of the linker length and composition, which is often critical for optimizing the efficacy of the PROTAC.
Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.
Conclusion
This compound is a highly versatile and efficient heterobifunctional crosslinker for researchers in drug development and bioconjugation. Its amine-reactive PFP ester offers superior stability against hydrolysis compared to NHS esters, while the propargyl group enables robust and specific conjugation via click chemistry. The inclusion of a hydrophilic PEG spacer further enhances its utility by improving the solubility and stability of the resulting biomolecular conjugates. These features make it an ideal reagent for the construction of complex biomolecules such as ADCs and PROTACs, facilitating the development of next-generation therapeutics.
References
- 1. Propargyl-PEG5-PFP ester | Ligands for E3 Ligase | 2148295-92-3 | Invivochem [invivochem.com]
- 2. nbinno.com [nbinno.com]
- 3. confluore.com [confluore.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 6. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 7. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. precisepeg.com [precisepeg.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
Propargyl-PEG3-PFP Ester: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Propargyl-PEG3-PFP ester. This heterobifunctional crosslinker is a valuable tool in bioconjugation, drug delivery, and proteomics, enabling the precise chemical modification of biomolecules.
Chemical Structure and Properties
This compound, systematically named Perfluorophenyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate, is a molecule featuring a terminal alkyne (propargyl) group and an amine-reactive pentafluorophenyl (PFP) ester. These two functional groups are connected by a hydrophilic 3-unit polyethylene (B3416737) glycol (PEG) spacer.
The propargyl group allows for covalent attachment to azide-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2] The PFP ester reacts with primary and secondary amines to form stable amide bonds, making it suitable for labeling proteins, peptides, and other amine-containing biomolecules.[3][4][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Perfluorophenyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate | |
| Synonyms | 2,3,4,5,6-Pentafluorophenyl 3-[2-[2-(2-propyn-1-yloxy)ethoxy]ethoxy]propanoate | |
| CAS Number | 2148295-91-2 | |
| Molecular Formula | C16H15F5O5 | |
| Molecular Weight | 382.28 g/mol | |
| Appearance | Not explicitly stated, typically a solid at room temperature. | [6] |
| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM).[7][8][9] The PEG spacer enhances solubility in aqueous solutions.[10] | |
| Storage | Recommended storage at -20°C with desiccant due to moisture sensitivity.[4][11] Equilibrate to room temperature before opening to prevent condensation.[4][11] |
Chemical Reactivity and Stability
The PFP ester moiety of this compound offers distinct advantages over the more common N-hydroxysuccinimide (NHS) esters. PFP esters are less susceptible to hydrolysis in aqueous solutions, leading to more efficient and stable conjugation reactions.[3][4][5][11][12] The rate of hydrolysis for PFP esters increases with pH.[13]
The propargyl group is stable under typical bioconjugation conditions and readily participates in click chemistry reactions in the presence of a copper(I) catalyst.
Applications in Research and Drug Development
The dual functionality of this compound makes it a versatile reagent in various applications:
-
Bioconjugation and PEGylation: The ability to link to proteins and other biomolecules via the PFP ester, followed by the attachment of another molecule through click chemistry, is a primary application.[1] PEGylation, the process of attaching PEG chains, can improve the solubility, stability, and pharmacokinetic properties of therapeutic proteins.[14]
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to antibodies, creating targeted cancer therapies.[14]
-
PROTACs (PROteolysis TArgeting Chimeras): this compound can serve as a component of the linker in PROTAC molecules, which are designed to induce the degradation of specific target proteins.[6][][16]
-
Surface Modification: The linker can be used to functionalize the surfaces of nanoparticles and cells for applications in drug delivery and diagnostics.[5][12][17]
-
Proteomics and Activity-Based Protein Profiling (ABPP): The alkyne handle allows for the attachment of reporter tags like fluorophores or biotin (B1667282) for the detection, visualization, and isolation of proteins.[14]
Experimental Protocols
The following sections provide detailed methodologies for the key reactions involving this compound.
General Protocol for Protein Labeling with this compound
This protocol describes the conjugation of the PFP ester to primary amines on a protein.
Materials:
-
This compound
-
Protein of interest
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5)[3][4]
-
Desalting column or dialysis equipment for purification[4][11]
-
Quenching buffer (optional, e.g., Tris buffer)[3]
Procedure:
-
Protein Preparation: Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[4] Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the reaction.[4][11]
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[3] Do not prepare stock solutions for long-term storage as the PFP ester is susceptible to hydrolysis.[4][11]
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound solution to the protein solution while gently stirring. A molar ratio of PFP ester to protein of 2:1 to 10:1 is a common starting point, but the optimal ratio should be determined empirically.[3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3][4] For slower reactions, a mild base like triethylamine (B128534) (TEA) or sodium bicarbonate can be added.[3]
-
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine (e.g., Tris) can be added to react with any excess PFP ester.[3]
-
Purification: Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer.[4][11]
-
Analysis: Characterize the resulting propargyl-modified protein using techniques such as SDS-PAGE, mass spectrometry, or HPLC to determine the degree of labeling.
Experimental Workflow for Protein Labeling
Caption: Workflow for labeling a protein with this compound.
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction between the propargyl-modified biomolecule and an azide-containing molecule.
Materials:
-
Propargyl-modified biomolecule
-
Azide-containing molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper ligand (e.g., THPTA)
-
Degassed reaction buffer (e.g., PBS)
Procedure:
-
Reagent Preparation:
-
Dissolve the propargyl-modified biomolecule and the azide-containing molecule in the degassed reaction buffer.
-
Prepare fresh stock solutions of CuSO₄, sodium ascorbate (B8700270), and the copper ligand.
-
-
Reaction Setup:
-
In a reaction vessel, combine the propargyl-modified biomolecule and the azide-containing molecule.
-
Add the copper ligand to the reaction mixture.
-
Add the sodium ascorbate solution to reduce Cu(II) to the active Cu(I) catalyst.
-
Initiate the reaction by adding the CuSO₄ solution. A typical final concentration for the catalyst is 50-250 µM.
-
-
Incubation: Incubate the reaction at room temperature. The reaction is typically fast and can be monitored by an appropriate analytical method (e.g., HPLC, mass spectrometry).
-
Purification: Purify the final conjugate to remove the copper catalyst and unreacted starting materials. This can be achieved using size exclusion chromatography, affinity chromatography, or dialysis. The addition of a copper chelator like EDTA can aid in the removal of the catalyst.[18]
Experimental Workflow for CuAAC Reaction
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. broadpharm.com [broadpharm.com]
- 5. precisepeg.com [precisepeg.com]
- 6. Propargyl-PEG5-PFP ester | Ligands for E3 Ligase | 2148295-92-3 | Invivochem [invivochem.com]
- 7. Propargyl-PEG3-acid, 1347760-82-0 | BroadPharm [broadpharm.com]
- 8. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 9. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 10. Acid-PEG3-PFP ester, 1835759-67-5 | BroadPharm [broadpharm.com]
- 11. broadpharm.com [broadpharm.com]
- 12. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 16. Acid-PEG3-PFP ester | 1835759-67-5 [chemicalbook.com]
- 17. search.library.brandeis.edu [search.library.brandeis.edu]
- 18. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis and Characterization of Propargyl-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of Propargyl-PEG3-PFP (Pentafluorophenyl) ester. This heterobifunctional linker is of significant interest in the fields of bioconjugation, drug delivery, and materials science due to its versatile reactive moieties: a terminal propargyl group for "click" chemistry and a highly reactive PFP ester for efficient amine conjugation.
Introduction
Propargyl-PEG3-PFP ester is a valuable chemical tool that incorporates a triethylene glycol (PEG3) spacer to enhance hydrophilicity and provide spatial separation between conjugated molecules. The propargyl group allows for covalent linkage to azide-functionalized molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry." The PFP ester is a highly efficient acylating agent for primary and secondary amines, forming stable amide bonds. PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering advantages in aqueous reaction conditions.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursor, Propargyl-PEG3-acid, is presented in Table 1.
| Property | This compound | Propargyl-PEG3-acid |
| Chemical Structure | ![]() | ![]() |
| IUPAC Name | 2,3,4,5,6-Pentafluorophenyl 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoate | 3-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)propanoic acid |
| Molecular Formula | C16H15F5O5 | C10H16O5 |
| Molecular Weight | 382.28 g/mol | 216.23 g/mol |
| CAS Number | 2148295-91-2 | 1347760-82-0 |
| Appearance | Predicted: Colorless oil or white solid | Liquid |
| Solubility | Soluble in common organic solvents (e.g., DMF, DMSO, CH2Cl2) | Soluble in water, DMSO, DCM, DMF[2] |
| Storage Conditions | 2-8°C, desiccated | -20°C[2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of its carboxylic acid precursor, Propargyl-PEG3-acid, with pentafluorophenol (B44920). A common method employs a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid.
Experimental Protocol
Materials:
-
Propargyl-PEG3-acid
-
Pentafluorophenol (PFP)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dichloromethane (B109758) (DCM)
-
Sodium Bicarbonate (NaHCO3) solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
In a round-bottom flask, dissolve Propargyl-PEG3-acid (1.0 eq) and pentafluorophenol (1.1 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Add the DCC solution dropwise to the stirred solution of Propargyl-PEG3-acid and pentafluorophenol at 0°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of N,N'-dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 5% sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Predicted ¹H NMR Data
The following table summarizes the predicted proton NMR chemical shifts for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Alkyne-H | ~2.4 | t | 1H |
| Propargyl CH₂ | ~4.2 | d | 2H |
| PEG CH₂ | 3.6 - 3.8 | m | 8H |
| CH₂ adjacent to ester | ~2.9 | t | 2H |
| CH₂ adjacent to ether O | ~3.9 | t | 2H |
Predicted ¹³C NMR Data
The following table summarizes the predicted carbon-13 NMR chemical shifts for this compound.
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~170 |
| C-F (PFP ring) | 135 - 145 |
| Alkyne C-H | ~75 |
| Alkyne C | ~80 |
| PEG CH₂ | 68 - 72 |
| Propargyl CH₂ | ~59 |
| CH₂ adjacent to ester | ~35 |
Predicted Mass Spectrometry Data
The expected mass-to-charge ratio for the molecular ion in mass spectrometry is presented below.
| Ion | Predicted m/z |
| [M+H]⁺ | 383.09 |
| [M+Na]⁺ | 405.07 |
Applications in Bioconjugation
This compound is a powerful tool for the covalent modification of biomolecules, particularly proteins and peptides. The PFP ester reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus) to form stable amide bonds. The propargyl group can then be used for subsequent "click" reactions to attach other molecules of interest, such as fluorescent dyes, imaging agents, or therapeutic compounds.
References
Propargyl-PEG3-PFP Ester: A Comprehensive Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-PFP ester is a heterobifunctional chemical linker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as PROteolysis TArgeting Chimeras (PROTACs). This in-depth guide elucidates the core mechanism of action of this compound, provides detailed experimental protocols, and presents its applications in advanced biomedical research.
The molecule incorporates three key functional components:
-
A propargyl group (an alkyne) on one terminus, which allows for covalent linkage to azide-containing molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition, commonly known as "click chemistry."[1][2][3]
-
A short, hydrophilic tri-ethylene glycol (PEG3) spacer, which enhances solubility and provides spatial separation between conjugated molecules.[4][5]
-
A pentafluorophenyl (PFP) ester at the other terminus, an amine-reactive functional group that forms stable amide bonds with primary and secondary amines.[6][7]
The PFP ester is particularly advantageous for bioconjugation due to its high reactivity and increased resistance to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, resulting in more efficient and reproducible conjugations.[6][7]
Core Mechanism of Action: The Amine-PFP Ester Reaction
The primary mechanism of action of this compound in bioconjugation is the nucleophilic acyl substitution reaction between the PFP ester and a primary or secondary amine. This reaction results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct.
The electron-withdrawing nature of the five fluorine atoms on the phenyl ring makes the carbonyl carbon of the ester highly electrophilic and susceptible to nucleophilic attack by an amine. The pentafluorophenolate anion is an excellent leaving group, which facilitates the reaction.
Below is a diagram illustrating the reaction mechanism:
Caption: Reaction of this compound with a primary amine.
Application in PROTAC Development
A significant application of this compound is in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[5][8]
The this compound acts as a linker to connect a ligand that binds to the target protein with a ligand that binds to an E3 ligase. The propargyl group can be used in a click chemistry reaction to attach one of the ligands, while the PFP ester is used to conjugate the other ligand via an amine group.
The following diagram illustrates the general workflow for synthesizing a PROTAC using this linker and the subsequent signaling pathway of PROTAC-mediated protein degradation.
Caption: PROTAC synthesis workflow and degradation pathway.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes | Reference(s) |
| Reaction pH | 7.2 - 8.5 | Optimal for balancing amine reactivity and minimizing hydrolysis of the PFP ester. | [9][10] |
| Reaction Temperature | 4°C to 37°C | Lower temperatures (4°C) can be used for sensitive biomolecules over longer incubation times, while higher temperatures (RT to 37°C) accelerate the reaction. | [6][7] |
| Reaction Time | 30 minutes to overnight | Dependent on temperature, pH, and the concentration of reactants. | [6][7] |
| Molar Ratio (Ester:Amine) | 2:1 to 10:1 | A molar excess of the PFP ester is typically used to drive the reaction to completion. The optimal ratio should be determined empirically. | [9] |
| Hydrolytic Stability | Higher than NHS esters | PFP esters are less prone to hydrolysis in aqueous buffers compared to NHS esters, leading to higher conjugation efficiency. | [6][7] |
Experimental Protocols
The following section provides a detailed, generalized protocol for the conjugation of this compound to an amine-containing biomolecule, such as a protein.
Materials and Reagents
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer, such as Phosphate-Buffered Saline (PBS), pH 7.2-8.0.[6][7] Avoid buffers containing primary amines like Tris or glycine.[6][7]
-
Anhydrous organic solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO).[6][7]
-
Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0
-
Purification system: Desalting column or dialysis cassette appropriate for the size of the biomolecule.
Experimental Workflow Diagram
Caption: Experimental workflow for bioconjugation.
Step-by-Step Protocol
-
Prepare the Biomolecule Solution:
-
Prepare the this compound Solution:
-
This compound is moisture-sensitive; allow the vial to equilibrate to room temperature before opening to prevent condensation.[6][7]
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[6][7] Do not prepare aqueous stock solutions for storage as the PFP ester will hydrolyze.[6][7]
-
-
Perform the Conjugation Reaction:
-
Add the desired molar excess of the dissolved this compound to the biomolecule solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[9] The optimal reaction time and temperature may need to be determined empirically.
-
-
Quench the Reaction (Optional):
-
To stop the reaction and quench any unreacted PFP ester, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove excess, unreacted this compound and the pentafluorophenol byproduct by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Analyze the Conjugate:
-
The success of the conjugation can be confirmed by various analytical techniques, such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry (for precise mass determination), or HPLC.
-
Conclusion
This compound is a versatile and efficient heterobifunctional linker for bioconjugation. Its PFP ester group provides a stable and hydrolysis-resistant means of conjugating to amine-containing molecules, while the propargyl group enables subsequent ligation via click chemistry. These properties make it an invaluable tool for researchers and professionals in drug development, particularly in the construction of complex biomolecules like antibody-drug conjugates and PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in a variety of research and development settings.
References
- 1. xcessbio.com [xcessbio.com]
- 2. glycomindsynth.com [glycomindsynth.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Propargyl-PEG3-phosphonic acid, 1714139-62-4 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. broadpharm.com [broadpharm.com]
- 7. broadpharm.com [broadpharm.com]
- 8. This compound | E3 Ligase Ligand-Linker Conjugates | 2148295-91-2 | Invivochem [invivochem.cn]
- 9. precisepeg.com [precisepeg.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Propargyl-PEG3-PFP Ester: A Technical Guide to Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Propargyl-PEG3-PFP Ester for Bioconjugation
This compound is a heterobifunctional crosslinker designed for the covalent modification of biomolecules, enabling a two-step sequential bioconjugation strategy. This reagent is particularly valuable for researchers in drug development, proteomics, and cellular biology who require precise control over the linkage of molecules such as proteins, peptides, or antibodies to other entities like fluorescent dyes, small molecule drugs, or nanoparticles.
The molecule's design incorporates three key functional components: a pentafluorophenyl (PFP) ester for efficient amine coupling, a terminal propargyl group for bioorthogonal click chemistry, and a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and biocompatibility. This combination of features allows for the stable and specific introduction of an alkyne handle onto a biomolecule, which can then be selectively reacted with an azide-functionalized molecule in a secondary step. This approach is central to the construction of complex bioconjugates, including antibody-drug conjugates (ADCs) and sophisticated molecular probes for studying cellular processes.
Core Components and their Functions
The utility of this compound stems from the distinct roles of its three primary chemical moieties.
-
Pentafluorophenyl (PFP) Ester: The PFP ester is an amine-reactive functional group that readily reacts with primary and secondary amines (e.g., the side chain of lysine (B10760008) residues in proteins) to form a stable amide bond.[1] Compared to the more common N-hydroxysuccinimide (NHS) esters, PFP esters exhibit greater stability in aqueous solutions, being less susceptible to spontaneous hydrolysis.[2][3][4] This property leads to more efficient and reliable conjugation reactions, particularly in dilute protein solutions.[3]
-
Polyethylene Glycol (PEG) Linker: The "PEG3" component denotes a short chain of three repeating ethylene (B1197577) glycol units. This hydrophilic spacer imparts several beneficial properties to the reagent and the resulting bioconjugate. It increases the water solubility of the molecule, which is advantageous when working with biological systems.[5] Furthermore, the PEG linker can help to reduce the immunogenicity and aggregation of the modified protein and provides flexibility, which can be crucial for maintaining the biological activity of the conjugated molecules.[5]
-
Propargyl Group: The propargyl group contains a terminal alkyne, a key functional group for "click chemistry".[6] Specifically, it participates in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific bioorthogonal reaction.[7][8] This allows for the covalent linkage of the alkyne-modified biomolecule to a second molecule bearing an azide (B81097) group, with high yield and minimal side reactions.[7]
Caption: Chemical structure of this compound.
The Two-Step Bioconjugation Strategy
The primary application of this compound is a two-step bioconjugation process. This strategy provides a high degree of control and specificity, as the two reactions are orthogonal to each other.
Step 1: Amine Modification. The first step involves the reaction of the PFP ester with a biomolecule containing primary or secondary amines, such as a protein. This reaction is typically performed in an amine-free buffer at a slightly alkaline pH (7.2-8.5) to facilitate the nucleophilic attack of the amine on the ester, forming a stable amide bond.[7] This step effectively attaches the Propargyl-PEG3 linker to the biomolecule. Excess crosslinker is then removed through methods like dialysis or size-exclusion chromatography.[3]
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The alkyne-modified biomolecule from Step 1 is then reacted with a molecule containing an azide (-N3) functional group. This reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., CuSO4) and a reducing agent like sodium ascorbate.[9] The reaction is highly specific, rapid, and can be performed in aqueous buffers, making it ideal for biological applications.[8] The result is a stable triazole linkage connecting the two molecules.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Click chemistry and optogenetic approaches to visualize and manipulate phosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
The Ascendancy of PFP Esters in Amine-Reactive Crosslinking: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation and drug development, the precise and efficient coupling of molecules is paramount. Amine-reactive crosslinkers are workhorse reagents in this field, enabling the formation of stable covalent bonds with primary amines present in proteins, peptides, and other biomolecules. For decades, N-hydroxysuccinimide (NHS) esters have been the default choice for this purpose. However, the emergence of pentafluorophenyl (PFP) esters has presented a superior alternative, offering significant advantages in stability, reactivity, and overall conjugation efficiency. This in-depth technical guide explores the core principles of PFP ester chemistry, provides a comprehensive comparison with NHS esters, details experimental protocols, and illustrates key workflows for their application.
The Chemical Advantage of PFP Esters
PFP esters are active esters derived from pentafluorophenol. Their enhanced performance in amine-reactive crosslinking stems from the unique electronic properties of the pentafluorophenyl group. The five highly electronegative fluorine atoms create a strong electron-withdrawing effect, which significantly influences the reactivity of the ester.
This electron-withdrawing nature makes the carbonyl carbon of the PFP ester more electrophilic and, consequently, more susceptible to nucleophilic attack by a primary amine. Furthermore, the resulting pentafluorophenolate is an excellent leaving group, facilitating a rapid and efficient aminolysis reaction to form a stable amide bond.
dot
A Technical Guide to Propargyl-PEG3-PFP Ester: Principles and Applications in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propargyl-PEG3-PFP ester is a heterobifunctional crosslinker designed for the precise and efficient conjugation of biomolecules. This reagent integrates three key chemical motifs: an amine-reactive pentafluorophenyl (PFP) ester, a flexible polyethylene (B3416737) glycol (PEG) spacer, and a terminal propargyl group for "click" chemistry. This unique combination allows for a two-step sequential conjugation strategy, making it an invaluable tool in drug delivery, diagnostics, and proteomics.[1][2]
The PFP ester provides a highly reactive site for coupling to primary amines, such as the lysine (B10760008) residues on proteins, forming stable amide bonds.[3] The propargyl group, containing a terminal alkyne, enables covalent linkage to azide-modified molecules through the highly efficient and bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as click chemistry.[4][5] The hydrophilic PEG3 linker enhances the solubility of the reagent and the resulting conjugate, reduces aggregation, and provides spatial separation between the conjugated molecules to minimize steric hindrance.[6][7]
References
- 1. purepeg.com [purepeg.com]
- 2. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. precisepeg.com [precisepeg.com]
- 7. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
Methodological & Application
Propargyl-PEG3-PFP Ester: Application Notes and Protocols for Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-PFP ester is a versatile bifunctional reagent designed for the efficient labeling of proteins and other biomolecules. This reagent features a pentafluorophenyl (PFP) ester group for covalent modification of primary and secondary amines, and a terminal propargyl group for subsequent bioorthogonal "click" chemistry reactions. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces potential aggregation of the labeled protein. PFP esters offer a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous environments, leading to more efficient and reproducible labeling outcomes.[1][2][3] This two-step labeling strategy enables the precise introduction of a wide range of functionalities onto a target protein, making it a powerful tool in proteomics, drug development, and various bio-conjugation applications.
Principle of the Method
The protein labeling process using this compound involves two main steps:
-
Amine Labeling: The PFP ester reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of the protein, to form a stable amide bond. This reaction is typically performed in an amine-free buffer at a pH range of 7.2-8.5.[4][5]
-
Bioorthogonal "Click" Chemistry: The propargyl group introduced onto the protein serves as a handle for a subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[4][6] This highly specific and efficient "click" reaction allows for the attachment of a variety of azide-modified molecules, including fluorescent dyes, biotin (B1667282) tags, or drug molecules, to the propargyl-labeled protein.[1][6]
Applications
The versatility of the this compound labeling system lends itself to a wide array of applications in biological research and drug development:
-
Fluorescent Labeling: Introduction of fluorescent probes for protein tracking, localization, and imaging studies.[1][6]
-
Protein-Protein Interaction Studies: Immobilization of proteins onto surfaces or beads for pull-down assays and interaction analysis.
-
Drug Conjugation: Attachment of small molecule drugs to antibodies or other targeting proteins to create antibody-drug conjugates (ADCs) or other targeted therapeutics.
-
Proteomics: Enrichment and identification of specific proteins from complex mixtures using biotin-azide tags followed by affinity purification and mass spectrometry analysis.[7][8]
Experimental Protocols
Part 1: Protein Labeling with this compound
This protocol describes the general procedure for labeling a protein with this compound. Optimization of the molar ratio of the labeling reagent to the protein may be required to achieve the desired degree of labeling.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.4) to a final concentration of 1-10 mg/mL.
-
Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[9]
-
-
Prepare the Labeling Reagent Stock Solution:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a 10-100 mM stock solution.[5]
-
Note: PFP esters are moisture-sensitive and will hydrolyze in the presence of water. Prepare the stock solution just before addition to the protein solution. Do not store the stock solution.[9]
-
-
Labeling Reaction:
-
Add the desired molar excess of the this compound stock solution to the protein solution while gently vortexing.
-
A common starting point is a 10- to 50-fold molar excess of the PFP ester over the protein.[10] The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[5]
-
-
Quench the Reaction:
-
Add the quenching buffer to a final concentration of 50-100 mM to quench any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.[5]
-
-
Purification:
-
Remove the excess labeling reagent and byproducts by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).
-
Part 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the "click" reaction to conjugate an azide-modified molecule to the propargyl-labeled protein.
Materials:
-
Propargyl-labeled protein
-
Azide-modified molecule of interest (e.g., fluorescent dye-azide, biotin-azide)
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Reducing agent: Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (e.g., 100 mM in water)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the propargyl-labeled protein and the azide-modified molecule. A 2-fold molar excess of the azide (B81097) molecule over the estimated number of propargyl groups is a good starting point.[11]
-
Add the THPTA solution to the mixture. The final concentration of the ligand is typically 5 times that of the copper sulfate.[11]
-
Add the CuSO4 solution. The final concentration of CuSO4 can range from 0.05 to 0.25 mM.[11]
-
-
Initiate the Click Reaction:
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of sodium ascorbate is typically around 5 mM.[11]
-
Gently mix the components.
-
-
Incubation:
-
Incubate the reaction at room temperature for 30-60 minutes, protected from light if using a fluorescent azide.[8]
-
-
Purification:
-
Purify the labeled protein conjugate from the reaction components using a desalting column or dialysis.
-
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency. |
| Molar Ratio (Ester:Protein) | 2:1 to 50:1 | The optimal ratio is protein-dependent and should be determined empirically.[5][10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, HEPES) | Avoid Tris and glycine (B1666218) buffers.[9] |
| pH | 7.2 - 8.5 | Higher pH increases the rate of hydrolysis of the PFP ester.[5] |
| Reaction Time | 1 - 4 hours at RT or overnight at 4°C | Longer incubation times may be needed for less reactive proteins.[5] |
| Organic Co-solvent | 5-10% DMSO or DMF | Can be added to improve the solubility of the labeling reagent.[5] |
Table 2: Typical Reagent Concentrations for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
| Reagent | Stock Concentration | Final Concentration |
| Propargyl-labeled Protein | 1-5 mg/mL | - |
| Azide-modified Molecule | 10 mM | 2-fold molar excess over propargyl groups |
| CuSO4 | 20 mM | 50 - 250 µM |
| THPTA | 100 mM | 250 - 1250 µM (5x CuSO4 conc.) |
| Sodium Ascorbate | 100 mM (freshly prepared) | 5 mM |
Mandatory Visualization
Caption: Experimental workflow for two-step protein labeling.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. support.nanotempertech.com [support.nanotempertech.com]
- 11. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Propargyl-PEG3-PFP Ester Conjugation: A Detailed Guide for Researchers
Application Note and Protocol
This document provides a comprehensive guide for the conjugation of Propargyl-PEG3-PFP ester to amine-containing molecules, tailored for researchers, scientists, and professionals in drug development. This compound is a heterobifunctional linker that combines three key chemical features: a propargyl group for "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer, and a pentafluorophenyl (PFP) ester for amine conjugation.[1] This combination allows for the straightforward and efficient labeling of biomolecules such as proteins, peptides, and amine-modified oligonucleotides.[2]
The PFP ester provides a robust method for forming stable amide bonds with primary and secondary amines, offering greater stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, which leads to more efficient reactions.[3][4] The propargyl group serves as a handle for subsequent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific click chemistry reaction.[1][5] The hydrophilic PEG3 spacer enhances the solubility of the conjugate, which can improve its pharmacokinetic properties and reduce non-specific binding.[1]
Key Applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to a monoclonal antibody.[1]
-
PROTACs (Proteolysis Targeting Chimeras): It can connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating targeted protein degradation.
-
Bioconjugation and PEGylation: General modification of proteins, peptides, and other biomolecules to introduce an alkyne handle for further functionalization.[5]
Chemical Reaction Scheme
The conjugation process involves the reaction of the PFP ester with a primary amine on the target molecule to form a stable amide bond.
Caption: Reaction of this compound with an amine.
Experimental Protocols
This section provides a detailed step-by-step protocol for the conjugation of this compound to a generic amine-containing biomolecule, such as a protein.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium bicarbonate, pH 8.5.[3] Other options include phosphate-buffered saline (PBS) at pH 7.2-7.5, HEPES, or borate (B1201080) buffers.[6] Avoid buffers containing primary amines like Tris or glycine (B1666218).[4]
-
Organic Solvent: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4][7]
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0, or 1 M glycine.[6]
-
Purification System: Desalting column (e.g., Zeba™ Spin Desalting Column) or dialysis equipment.[3][4]
Protocol:
-
Preparation of Biomolecule Solution:
-
Preparation of this compound Solution:
-
This compound is moisture-sensitive.[4][7] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[4][7]
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10-100 mM).[4] Do not prepare stock solutions for long-term storage as the PFP ester can hydrolyze.[4][7]
-
-
Conjugation Reaction:
-
Slowly add the desired molar excess of the this compound stock solution to the stirring biomolecule solution.[3] A 10- to 50-fold molar excess of the linker over the amine-containing protein is a general starting point.[8] The optimal ratio should be determined empirically for each specific application.[8]
-
The final concentration of the organic solvent (DMF or DMSO) should ideally be less than 10% to avoid denaturation of the protein.[3]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[3] Gentle stirring or agitation can improve efficiency.[3]
-
-
Quenching the Reaction (Optional):
-
To stop the reaction, you can add a quenching reagent such as Tris or glycine to a final concentration that is in large excess to the PFP ester.[6]
-
-
Purification of the Conjugate:
Experimental Workflow
The following diagram illustrates the overall workflow for the conjugation process.
Caption: Experimental workflow for this compound conjugation.
Data Presentation: Optimizing Reaction Conditions
The efficiency of the conjugation reaction can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | Higher pH increases the nucleophilicity of the amine but also accelerates the hydrolysis of the PFP ester.[3] |
| Molar Excess of PFP Ester | 2:1 to 50:1 (Linker:Biomolecule) | The optimal ratio depends on the number of available amines on the biomolecule and the desired degree of labeling.[8] |
| Reaction Temperature | 4°C to 25°C (Room Temperature) | Lower temperatures can be used for sensitive biomolecules, but may require longer incubation times. |
| Reaction Time | 1 - 4 hours at RT, or overnight at 4°C | The reaction progress can be monitored by techniques like SDS-PAGE or mass spectrometry to determine the optimal time. |
| Organic Co-solvent | < 10% (v/v) | Higher concentrations of DMF or DMSO may denature proteins.[3] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | - Inactive PFP ester due to hydrolysis. | - Prepare the PFP ester solution immediately before use. Ensure the organic solvent is anhydrous. |
| - Presence of primary amines in the buffer. | - Perform buffer exchange into an amine-free buffer before starting the conjugation.[4] | |
| - Suboptimal pH. | - Ensure the reaction pH is within the optimal range of 7.2-8.5. | |
| Protein Precipitation | - High concentration of organic solvent. | - Keep the final concentration of DMF or DMSO below 10%.[3] |
| - Protein instability at the reaction pH. | - Optimize the pH while maintaining sufficient reactivity. | |
| High Degree of Labeling | - Molar excess of PFP ester is too high. | - Reduce the molar ratio of the PFP ester to the biomolecule. |
| Low Degree of Labeling | - Molar excess of PFP ester is too low. | - Increase the molar ratio of the PFP ester to the biomolecule. |
Subsequent Click Chemistry Reaction
Once the biomolecule is successfully conjugated with the Propargyl-PEG3 linker, the terminal alkyne group is available for a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with an azide-containing molecule. This two-step approach allows for the modular construction of complex bioconjugates.[1][5]
Caption: Subsequent click chemistry reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. confluore.com [confluore.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Application Notes and Protocols: Propargyl-PEG3-PFP Ester Reaction with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargyl-PEG3-PFP ester is a heterobifunctional crosslinker that serves as a valuable tool in bioconjugation and drug development. This reagent facilitates the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer armed with a terminal alkyne group to molecules containing primary amines, such as proteins, peptides, and amine-modified oligonucleotides. The pentafluorophenyl (PFP) ester provides a highly reactive group for efficient coupling to primary amines, forming a stable amide bond. The propargyl group enables subsequent derivatization through copper-catalyzed or strain-promoted azide-alkyne cycloaddition, commonly known as "click chemistry."
PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters due to their increased stability towards hydrolysis in aqueous solutions, which can lead to more efficient and reproducible conjugation reactions.[1][2][3][4][5] The PEG3 spacer is a short, hydrophilic chain that can enhance the solubility and reduce the immunogenicity of the resulting conjugate.
These application notes provide an overview of the reaction, key considerations for successful conjugation, and detailed experimental protocols for the reaction of this compound with primary amines.
Reaction Principle
The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the PFP ester. This results in the formation of a stable amide bond and the release of pentafluorophenol (B44920) as a byproduct. The electron-withdrawing nature of the pentafluorophenyl group makes the carbonyl carbon highly electrophilic and an excellent leaving group, facilitating the reaction under mild conditions.[3]
Key Reaction Parameters
Successful conjugation of this compound to primary amines is dependent on several critical parameters, which should be optimized for each specific application.
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | The reaction rate is pH-dependent. Higher pH increases the nucleophilicity of the primary amine but also accelerates the hydrolysis of the PFP ester.[2][6] A pH range of 7.2-8.5 is generally optimal. |
| Temperature | 4°C to 37°C | The reaction can be performed at room temperature (20-25°C) or at 4°C for sensitive biomolecules to minimize degradation.[1][2][4] Higher temperatures can increase the reaction rate. |
| Solvent | Aqueous buffers (e.g., PBS, Borate, Bicarbonate, HEPES) | This compound should first be dissolved in a minimal amount of a dry, water-miscible organic solvent such as DMSO or DMF before being added to the aqueous reaction buffer.[1][2][4][6] The final concentration of the organic solvent should typically be kept below 10% to maintain protein solubility and stability.[6] |
| Molar Ratio (PFP ester : Amine) | 2:1 to 10:1 | The optimal molar ratio of PFP ester to the amine-containing molecule should be determined empirically.[2] Higher ratios can increase the degree of labeling but may also lead to protein aggregation or loss of activity. |
| Reaction Time | 30 minutes to overnight | Reaction times can vary from 30 minutes to a few hours at room temperature or overnight at 4°C.[1][2][4] |
| Buffers | Amine-free buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the PFP ester.[1][4] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to a Protein
This protocol describes a general method for labeling a protein with this compound.
Materials:
-
Protein containing primary amines
-
This compound
-
Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[3] If necessary, exchange the buffer using a desalting column or dialysis to remove any interfering primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[2] PFP esters are moisture-sensitive, so it is crucial to handle the reagent in a dry environment and use it promptly after dissolution.[1][4][6]
-
Initiate the Conjugation Reaction: While gently vortexing the protein solution, slowly add the desired molar excess of the dissolved this compound.
-
Incubate the Reaction: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight for sensitive proteins.[2] The optimal incubation time should be determined for each specific system.
-
Quench the Reaction (Optional): To stop the reaction, a quenching reagent such as Tris buffer can be added to consume any unreacted PFP ester.
-
Purify the Conjugate: Remove excess, unreacted this compound and the pentafluorophenol byproduct by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer.[1][4][6]
-
Characterize the Conjugate: Determine the degree of labeling (the average number of propargyl-PEG groups per protein molecule) using methods such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines using a TNBSA or ninhydrin (B49086) assay.
-
Store the Conjugate: Store the purified propargyl-modified protein under conditions that are appropriate for the unmodified protein, typically at -20°C or -80°C.
Visualizations
References
Revolutionizing Nanoparticle Functionality: Application Notes for Surface Modification with Propargyl-PEG3-PFP Ester
For Immediate Release
A detailed guide for researchers, scientists, and drug development professionals on the surface modification of nanoparticles using Propargyl-PEG3-PFP ester. This document provides comprehensive application notes and step-by-step protocols for creating advanced, functionalized nanomaterials for targeted drug delivery and other biomedical applications.
The surface functionalization of nanoparticles is a critical step in the development of next-generation nanomedicines. The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to improve the physicochemical properties of nanoparticles. PEGylation enhances stability in biological fluids, prolongs circulation half-life by reducing opsonization and clearance by the mononuclear phagocyte system, and provides a platform for the attachment of targeting ligands.[1]
This compound is a heterobifunctional linker designed for the efficient surface modification of amine-functionalized nanoparticles. It features a pentafluorophenyl (PFP) ester at one end, which reacts with primary amines to form a stable amide bond, and a terminal propargyl group at the other end.[2] The PFP ester is advantageous due to its higher resistance to hydrolysis compared to other amine-reactive esters like N-hydroxysuccinimide (NHS) esters, leading to more efficient reactions in aqueous media.[3] The propargyl group serves as a versatile handle for subsequent "click chemistry" reactions, allowing for the straightforward conjugation of targeting moieties, imaging agents, or therapeutic payloads.[4][5]
These application notes provide detailed protocols for the surface modification of amine-functionalized nanoparticles with this compound, methods for comprehensive characterization of the resulting nanoparticles, and a workflow for their application in targeted drug delivery.
Data Presentation: Characterization of Modified Nanoparticles
Successful surface modification can be confirmed and quantified by monitoring changes in the physicochemical properties of the nanoparticles at each stage. The following tables summarize expected quantitative data for a model 100 nm amine-functionalized nanoparticle before and after modification with this compound.
| Nanoparticle Stage | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized Nanoparticles | 105 ± 5 | < 0.2 | +35 ± 5 |
| Propargyl-PEG3-Functionalized Nanoparticles | 120 ± 7 | < 0.2 | +5 ± 3 |
Table 1: Expected changes in hydrodynamic diameter, polydispersity index, and zeta potential after surface modification. The increase in diameter is indicative of the PEG layer, while the near-neutral zeta potential suggests successful shielding of the initial positive charge by the PEG chains, which is crucial for reducing non-specific interactions and opsonization.[6][7]
| Analytical Technique | Parameter Measured | Expected Result |
| Thermogravimetric Analysis (TGA) | Weight loss of grafted PEG | ~5-15% weight loss |
| ¹H NMR Spectroscopy | Integration of PEG methylene (B1212753) protons | Characteristic peak around 3.6 ppm |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Vibrational modes of functional groups | Appearance of alkyne C-H stretch (~3300 cm⁻¹) and disappearance or reduction of primary amine peaks. |
Table 2: Summary of expected results from analytical techniques used to confirm and quantify surface modification.[8][9][10]
Experimental Protocols
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the covalent attachment of this compound to nanoparticles bearing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Centrifugal filter units or dialysis tubing with an appropriate molecular weight cutoff (MWCO)
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in amine-free PBS at a concentration of 1-5 mg/mL.
-
Reagent Preparation: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution.[3][11]
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the nanoparticle dispersion while gently stirring. A 10- to 50-fold molar excess of the PFP ester over the estimated number of amine groups on the nanoparticles is recommended as a starting point.[12]
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with continuous mixing.[3]
-
-
Quenching: Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to consume any unreacted PFP ester. Incubate for 30 minutes at room temperature.
-
Purification:
-
Remove unreacted this compound and byproducts by centrifugation using a centrifugal filter unit or by dialysis against PBS.
-
Wash the nanoparticles by resuspending them in fresh PBS and repeating the centrifugation/dialysis step at least three times.
-
-
Storage: Resuspend the purified propargyl-functionalized nanoparticles in a suitable buffer (e.g., PBS) and store at 4°C.
Protocol 2: Characterization of Propargyl-Functionalized Nanoparticles
1. Dynamic Light Scattering (DLS) and Zeta Potential Measurement:
-
Dilute a small aliquot of the nanoparticle suspension in an appropriate buffer (e.g., 10 mM NaCl).
-
Measure the hydrodynamic diameter, polydispersity index, and zeta potential using a DLS instrument. An increase in hydrodynamic diameter and a shift in zeta potential towards neutral are expected.[6][13]
2. Thermogravimetric Analysis (TGA) for Grafting Density Calculation:
-
Lyophilize the purified nanoparticles to obtain a dry powder.
-
Perform TGA on both the initial amine-functionalized and the final propargyl-functionalized nanoparticles.
-
The weight loss between approximately 200°C and 500°C corresponds to the decomposition of the grafted PEG chains.
-
The grafting density (σ) in chains per nm² can be calculated using the following formula: σ = (W_PEG * N_A) / (M_PEG * A_NP * W_NP) where W_PEG is the mass of the grafted PEG, N_A is Avogadro's number, M_PEG is the molecular weight of the PEG linker, A_NP is the surface area of the nanoparticle, and W_NP is the initial mass of the nanoparticles.[14][15]
3. ¹H NMR Spectroscopy for Confirmation of PEGylation:
-
Lyophilize the purified nanoparticles and dissolve them in a suitable deuterated solvent (e.g., D₂O).
-
Acquire the ¹H NMR spectrum. The presence of a prominent peak around 3.6 ppm, corresponding to the ethylene (B1197577) glycol repeating units of the PEG chain, confirms successful PEGylation.[16][17]
4. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Acquire FTIR spectra of the initial and modified nanoparticles.
-
Successful functionalization is indicated by the appearance of a characteristic alkyne C-H stretching vibration around 3300 cm⁻¹ and potentially a C≡C stretch around 2100-2260 cm⁻¹ (often weak).[9][10]
Protocol 3: Click Chemistry Conjugation of a Targeting Ligand
This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach an azide-functionalized targeting ligand (e.g., a peptide or small molecule) to the propargyl-functionalized nanoparticles.
Materials:
-
Propargyl-functionalized nanoparticles
-
Azide-functionalized targeting ligand
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris-buffered saline (TBS), pH 7.4
-
Purification supplies (centrifugal filters or dialysis)
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine the propargyl-functionalized nanoparticles (in TBS) and the azide-functionalized targeting ligand (typically a 2-5 fold molar excess relative to the estimated number of propargyl groups).
-
Catalyst Preparation: Prepare fresh stock solutions of CuSO₄ (e.g., 100 mM in water) and sodium ascorbate (e.g., 1 M in water).
-
Click Reaction:
-
Add sodium ascorbate to the reaction mixture to a final concentration of 5-10 mM.
-
Add CuSO₄ to a final concentration of 1-2 mM.
-
Incubate the reaction for 1-4 hours at room temperature with gentle mixing, protected from light.
-
-
Purification: Purify the ligand-conjugated nanoparticles using centrifugal filtration or dialysis to remove the copper catalyst, excess ligand, and other reagents.
-
Characterization: Characterize the final targeted nanoparticles using DLS, zeta potential, and other relevant techniques to confirm successful conjugation and assess their final properties.
Visualizations
References
- 1. PEGylation-Dependent Cell Uptake of Lipid Nanoparticles Revealed by Spatiotemporal Correlation Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. irjweb.com [irjweb.com]
- 5. Click Chemistry in Nano-Drug Delivery - CD Bioparticles [cd-bioparticles.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMR studies of PEG chain dynamics on mesoporous silica nanoparticles for minimizing non-specific binding - Nanoscale (RSC Publishing) DOI:10.1039/D5NR00936G [pubs.rsc.org]
- 9. Surface functionalization analysis of nanoparticles [atomfair.com]
- 10. mdpi.com [mdpi.com]
- 11. confluore.com [confluore.com]
- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 13. Stability and biological response of PEGylated gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A non-sacrificial method for the quantification of poly(ethylene glycol) grafting density on gold nanoparticles for applications in nanomedicine - Chemical Science (RSC Publishing) DOI:10.1039/C8SC02847H [pubs.rsc.org]
- 17. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propargyl-PEG3-PFP Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cytotoxic activity of a small molecule drug. The linker, which connects the antibody and the payload, is a critical component that influences the stability, pharmacokinetics, and efficacy of the ADC. Propargyl-PEG3-PFP ester is a heterobifunctional linker designed for ADC development, offering a strategic combination of functionalities to enable precise and efficient conjugation.
This linker features a pentafluorophenyl (PFP) ester group for reaction with primary amines, such as the lysine (B10760008) residues on an antibody, and a terminal propargyl group for subsequent conjugation to an azide-containing payload via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting ADC. PFP esters offer an advantage over more common N-hydroxysuccinimide (NHS) esters due to their increased stability in aqueous solutions, which can lead to more controlled and efficient conjugation reactions.
These application notes provide a comprehensive overview of the use of this compound in ADC development, including detailed experimental protocols, data presentation, and visual workflows to guide researchers in this field.
Data Presentation
The following tables provide a template for summarizing key quantitative data during the development of an ADC using this compound. Please note that the values presented are for illustrative purposes and will need to be determined experimentally.
Table 1: Antibody Modification and Drug-Linker Conjugation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody | Trastuzumab | Cetuximab | Rituximab |
| Antibody Concentration (mg/mL) | 10 | 10 | 10 |
| Linker:Antibody Molar Ratio | 5:1 | 10:1 | 15:1 |
| Reaction Buffer | PBS, pH 8.0 | PBS, pH 8.5 | Borate Buffer, pH 8.5 |
| Reaction Time (hours) | 4 | 4 | 2 |
| Reaction Temperature (°C) | 25 | 25 | 37 |
| Purification Method | Size Exclusion Chromatography | Size Exclusion Chromatography | Dialysis |
| Linker-to-Antibody Ratio (LAR) | 3.8 | 6.2 | 7.5 |
| Yield (%) | 85 | 80 | 75 |
Table 2: ADC Synthesis via Click Chemistry
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Antibody-Linker Conjugate | Trastuzumab-Propargyl | Cetuximab-Propargyl | Rituximab-Propargyl |
| Azide-Payload | Azido-MMAE | Azido-DM1 | Azido-PBD |
| Payload:Antibody Molar Ratio | 10:1 | 15:1 | 20:1 |
| Catalyst | CuSO₄/TBTA | CuSO₄/THPTA | CuBr/TBTA |
| Reducing Agent | Sodium Ascorbate | Sodium Ascorbate | Ascorbic Acid |
| Reaction Time (hours) | 12 | 16 | 12 |
| Reaction Temperature (°C) | 25 | 25 | 4 |
| Purification Method | Protein A Chromatography | Hydrophobic Interaction Chromatography | Size Exclusion Chromatography |
| Final Drug-to-Antibody Ratio (DAR) | 3.5 | 5.8 | 6.9 |
| Overall Yield (%) | 70 | 65 | 60 |
| Monomer Purity (%) | >98% | >98% | >95% |
Table 3: In Vitro Cytotoxicity of the Resulting ADC
| ADC | Target Cell Line | Antigen Expression | IC₅₀ (nM) |
| Trastuzumab-PEG3-MMAE | SK-BR-3 | HER2+++ | 0.5 |
| Trastuzumab-PEG3-MMAE | MDA-MB-231 | HER2- | >1000 |
| Cetuximab-PEG3-DM1 | A431 | EGFR+++ | 1.2 |
| Cetuximab-PEG3-DM1 | MCF-7 | EGFR+ | 50.5 |
| Rituximab-PEG3-PBD | Raji | CD20+++ | 0.1 |
| Rituximab-PEG3-PBD | Jurkat | CD20- | >1000 |
Experimental Protocols
The following are detailed protocols for the key experimental stages of developing an ADC using this compound.
Protocol 1: Modification of Antibody with this compound
This protocol describes the conjugation of the this compound linker to the lysine residues of a monoclonal antibody.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab, Cetuximab) in a suitable buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 8.0-8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., Size Exclusion Chromatography (SEC) column, dialysis cassettes with appropriate MWCO)
Procedure:
-
Antibody Preparation:
-
Buffer exchange the antibody into the desired reaction buffer (e.g., PBS, pH 8.0) to a final concentration of 5-10 mg/mL.
-
-
Linker Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired linker-to-antibody molar ratio (e.g., 5:1 to 15:1).
-
Gently mix the reaction and incubate at room temperature (25°C) for 2-4 hours with gentle agitation.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to quench any unreacted PFP ester.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-linker conjugate using a pre-equilibrated SEC column (e.g., Sephadex G-25) or by dialysis against PBS, pH 7.4, to remove excess linker and other small molecules.
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the Linker-to-Antibody Ratio (LAR) using techniques such as UV-Vis spectroscopy (if the linker has a chromophore), MALDI-TOF mass spectrometry, or by a colorimetric assay for the propargyl group.
-
Protocol 2: Conjugation of Azide-Payload to Propargyl-Modified Antibody (CuAAC Reaction)
This protocol describes the "click chemistry" reaction to conjugate an azide-functionalized cytotoxic payload to the propargyl-modified antibody.
Materials:
-
Propargyl-modified antibody from Protocol 1
-
Azide-functionalized cytotoxic payload (e.g., Azido-MMAE, Azido-DM1)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper-coordinating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA, or Tris- (benzyltriazolylmethyl)amine - TBTA)
-
Reducing agent (e.g., Sodium Ascorbate, Ascorbic Acid)
-
Anhydrous DMSO
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., Protein A chromatography, Hydrophobic Interaction Chromatography (HIC), SEC)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-payload in DMSO.
-
Prepare a stock solution of CuSO₄ in water.
-
Prepare a stock solution of the ligand (THPTA or TBTA) in DMSO or water.
-
Freshly prepare a stock solution of the reducing agent (e.g., Sodium Ascorbate) in water.
-
-
Click Reaction:
-
In a suitable reaction vessel, add the propargyl-modified antibody in reaction buffer.
-
Add the azide-payload stock solution to the antibody solution to achieve the desired payload-to-antibody molar ratio (e.g., 10:1 to 20:1).
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions.
-
Add the copper/ligand complex to the antibody-payload mixture.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
Incubate the reaction at room temperature (25°C) for 12-16 hours with gentle agitation, protected from light.
-
-
Purification:
-
Purify the resulting ADC using an appropriate chromatography method (e.g., Protein A for IgG antibodies, followed by SEC or HIC) to remove unreacted payload, catalyst, and other reagents.
-
-
Characterization:
-
Determine the final protein concentration.
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, HIC-HPLC, or mass spectrometry.
-
Assess the purity and aggregation state of the ADC using SEC-HPLC.
-
Protocol 3: In Vitro Cytotoxicity Assay
This protocol describes how to evaluate the potency of the newly synthesized ADC on cancer cell lines.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3, EGFR-positive A431) and a negative control cell line.
-
Complete cell culture medium
-
The purified ADC
-
Control antibody and free drug
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, XTT, or a commercial kit like CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, the unconjugated antibody, and the free drug in complete cell culture medium.
-
Remove the old medium from the cells and add the treatment solutions. Include untreated cells as a control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
-
Viability Assessment:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
-
Data Acquisition and Analysis:
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Caption: Workflow for ADC development using this compound.
Caption: HER2 signaling and ADC mechanism of action.
Caption: EGFR signaling and ADC mechanism of action.
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides with Propargyl-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for the covalent labeling of amine-modified oligonucleotides with Propargyl-PEG3-PFP ester. This process is a critical first step for subsequent bioconjugation reactions, most notably copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry). The introduction of a terminal alkyne group via a flexible polyethylene (B3416737) glycol (PEG) spacer enables the attachment of a wide variety of molecules, such as fluorescent dyes, quenchers, or other functional moieties, with high specificity and efficiency.
Pentafluorophenyl (PFP) esters are highly efficient amine-reactive compounds that offer significant advantages over N-hydroxysuccinimide (NHS) esters. PFP esters exhibit greater stability in aqueous solutions, reducing hydrolysis and leading to more efficient and reproducible conjugation reactions.[1][2] The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards primary and secondary amines to form stable amide bonds.[1]
This application note will detail the experimental protocol for the labeling reaction, purification of the resulting propargylated oligonucleotide, and provide recommendations for downstream applications.
Data Presentation
Table 1: Recommended Reagent Concentrations and Ratios for Labeling Reaction
| Reagent | Stock Concentration | Final Concentration/Ratio | Notes |
| Amine-Modified Oligonucleotide | 1 mM in nuclease-free water | 100 µM | Concentration can be adjusted based on experimental scale. |
| This compound | 100 mM in anhydrous DMSO | 2-10 molar excess over oligonucleotide | A higher excess may be required for dilute oligonucleotide solutions. Optimization is recommended. |
| Reaction Buffer | 1 M Sodium Bicarbonate, pH 9.0 | 100 mM | PFP esters are highly reactive with amines at a basic pH.[3] |
| Anhydrous DMSO | N/A | Up to 10% (v/v) | Can be used as a co-solvent to improve solubility of the PFP ester. |
Table 2: Comparison of PFP Esters and NHS Esters for Amine Labeling
| Feature | PFP (Pentafluorophenyl) Ester | NHS (N-hydroxysuccinimide) Ester |
| Reactivity with Amines | Higher | High |
| Stability in Aqueous Buffer | More stable, less susceptible to hydrolysis[1][2] | Prone to hydrolysis, which can reduce conjugation efficiency[4] |
| Reaction pH | Optimal at pH 7.2-9.0[3] | Optimal at pH 7.5-8.5 |
| Byproduct | Pentafluorophenol (B44920) | N-hydroxysuccinimide |
| Overall Efficiency | Generally higher due to increased stability and reactivity[1] | Can be high, but often requires a larger excess of the reagent |
Experimental Protocols
Preparation of Reagents
-
Amine-Modified Oligonucleotide: Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM. Store at -20°C.
-
This compound: This reagent is moisture-sensitive.[2] Allow the vial to equilibrate to room temperature before opening. Immediately before use, dissolve the required amount in anhydrous dimethyl sulfoxide (B87167) (DMSO) to create a 100 mM stock solution. Do not prepare large stock solutions for long-term storage as the PFP ester can hydrolyze.[2]
-
Reaction Buffer: Prepare a 1 M sodium bicarbonate buffer and adjust the pH to 9.0 with NaOH. Filter sterilize and store at 4°C.
-
Quenching Buffer: Prepare a 1 M Tris-HCl solution and adjust the pH to 8.0.
Labeling of Amine-Modified Oligonucleotide
This protocol is optimized for a 10 nmol scale reaction. The reaction can be scaled up or down by adjusting the volumes of the reagents proportionally.
-
In a sterile, nuclease-free microcentrifuge tube, add 10 µL of the 1 mM amine-modified oligonucleotide solution.
-
Add 10 µL of 1 M sodium bicarbonate buffer (pH 9.0) to achieve a final concentration of 100 mM.
-
Add 78 µL of nuclease-free water.
-
Gently vortex the solution.
-
Add 2 µL of the 100 mM this compound solution in DMSO (20-fold molar excess). The final reaction volume will be 100 µL.
-
Vortex the reaction mixture gently for 30 seconds.
-
Incubate the reaction at room temperature for 2-4 hours with gentle shaking. For sensitive oligonucleotides, the reaction can be performed at 4°C overnight.
-
(Optional) To quench the reaction, add 10 µL of 1 M Tris-HCl (pH 8.0) and incubate for 15 minutes at room temperature. This will react with any excess PFP ester.
Purification of the Propargylated Oligonucleotide
Purification is necessary to remove unreacted this compound and the pentafluorophenol byproduct. The choice of purification method will depend on the length of the oligonucleotide and the required purity.
Method 1: Ethanol Precipitation (for oligonucleotides >20 bases)
-
To the 100 µL reaction mixture, add 10 µL of 3 M NaCl.
-
Add 300 µL of ice-cold absolute ethanol.
-
Vortex briefly and incubate at -20°C for at least 1 hour.
-
Centrifuge at 14,000 x g for 30 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 500 µL of cold 70% ethanol.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the pellet in a desired volume of nuclease-free water.
Method 2: High-Performance Liquid Chromatography (HPLC)
For the highest purity, reverse-phase HPLC (RP-HPLC) is recommended. The propargyl-PEG3 group will increase the hydrophobicity of the oligonucleotide, allowing for separation from the unlabeled starting material.
-
Use a C18 column and a gradient of acetonitrile (B52724) in triethylammonium (B8662869) acetate (B1210297) (TEAA) buffer.
-
Monitor the elution profile at 260 nm.
-
The labeled oligonucleotide will have a longer retention time than the unlabeled oligonucleotide.
-
Collect the corresponding peak and lyophilize to dryness.
-
Resuspend the purified oligonucleotide in nuclease-free water.
Mandatory Visualizations
Caption: Experimental workflow for labeling amine-modified oligonucleotides.
Caption: Chemical reaction pathway for PFP ester-mediated labeling.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Modification using Propargyl-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the use of Propargyl-PEG3-PFP ester for the targeted modification of peptides. This heterobifunctional linker enables the introduction of a terminal alkyne group onto a peptide via a stable amide bond, which can then be utilized for subsequent conjugation reactions through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction
This compound is a versatile reagent designed for a two-step peptide modification strategy. It features a pentafluorophenyl (PFP) ester for efficient reaction with primary amines (such as the N-terminus or lysine (B10760008) side chains) on a peptide, and a propargyl group (a terminal alkyne) for subsequent, highly specific "click" reactions with azide-containing molecules. The triethylene glycol (PEG3) spacer enhances solubility and provides spatial separation between the peptide and the conjugated molecule.[1][2] PFP esters are advantageous due to their high reactivity and increased stability against hydrolysis compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient conjugation reactions.[3][4][5][6][7]
This two-step approach is widely employed in drug development, proteomics, and various research applications for the synthesis of peptide-drug conjugates, the attachment of imaging agents, or the creation of complex biomolecular structures.[8][9][10]
Chemical Properties and Reaction Mechanism
The modification process involves two primary chemical reactions:
-
Amide Bond Formation: The PFP ester reacts with a primary amine on the peptide to form a stable amide bond. This reaction is efficient under mild basic conditions.[3]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The newly introduced propargyl group on the peptide readily undergoes a [3+2] cycloaddition with an azide-functionalized molecule in the presence of a copper(I) catalyst to form a stable triazole linkage.[9][11][12]
Data Presentation: Reaction Parameters
The following table summarizes the key reaction parameters for the successful modification of peptides using this compound.
| Parameter | Recommended Range | Notes |
| PFP Ester Conjugation | ||
| pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces reaction rate, while higher pH increases hydrolysis of the PFP ester.[4] |
| Temperature | 4 - 25°C | Room temperature is generally suitable. Lower temperatures can be used for sensitive peptides to minimize degradation.[4] |
| Molar Ratio (PFP ester:Peptide) | 2:1 to 10:1 | An excess of the PFP ester drives the reaction to completion. The optimal ratio should be determined empirically.[4] |
| Reaction Time | 1 - 4 hours | Can be extended overnight at 4°C.[4] |
| Solvent | Amine-free buffers (e.g., PBS, Borate, HEPES) | May contain organic co-solvents like DMSO or DMF (up to 10%) to aid in the solubility of the PFP ester.[4] |
| CuAAC (Click Reaction) | ||
| pH | 4 - 11 | The reaction is generally insensitive to pH within this range.[12] |
| Temperature | Room Temperature | The reaction is typically rapid at ambient temperature. |
| Catalyst | Copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) | A copper ligand (e.g., TBTA or THPTA) is often used to stabilize the Cu(I) oxidation state and improve reaction efficiency. |
| Molar Ratio (Propargylated Peptide:Azide) | 1:1 to 1:5 | A slight excess of the azide (B81097) component is often used. |
| Solvent | Aqueous buffers, often with co-solvents (e.g., DMSO, t-BuOH) | The choice of solvent depends on the solubility of the reactants. |
Experimental Protocols
Protocol 1: Peptide Modification with this compound
This protocol details the initial step of introducing the propargyl group onto the peptide.
Materials:
-
Peptide with at least one primary amine.
-
This compound.
-
Reaction Buffer: 50-100 mM Phosphate-Buffered Saline (PBS), Borate buffer, or HEPES buffer, pH 7.2-8.5.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching Reagent: 1 M Tris-HCl, pH 8.0.
-
Purification System: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
If the peptide has poor aqueous solubility, a small amount of organic co-solvent (e.g., DMSO or DMF) can be added, not exceeding 10% of the total volume.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-100 mM.
-
-
Conjugation Reaction:
-
Add the desired molar excess (e.g., 5-fold) of the this compound stock solution to the peptide solution.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Reaction Quenching (Optional):
-
To quench any unreacted PFP ester, add the Quenching Reagent to a final concentration of 50 mM and incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the propargylated peptide from excess reagent and byproducts using RP-HPLC with a suitable gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid (TFA).
-
Collect fractions and confirm the identity of the modified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the modified peptide should increase by the molecular weight of the Propargyl-PEG3 moiety.
-
-
Lyophilization and Storage:
-
Lyophilize the purified propargylated peptide and store it at -20°C or -80°C for future use.
-
Protocol 2: Click Chemistry Conjugation of Propargylated Peptide
This protocol describes the subsequent conjugation of the propargylated peptide with an azide-containing molecule.
Materials:
-
Purified propargylated peptide.
-
Azide-containing molecule of interest.
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water).
-
Sodium Ascorbate solution (e.g., 1 M in water, freshly prepared).
-
Copper(I)-stabilizing ligand (e.g., THPTA or TBTA) solution (e.g., 100 mM in DMSO or water).
-
Reaction Buffer: PBS or other suitable aqueous buffer.
-
Purification System: RP-HPLC or Size-Exclusion Chromatography (SEC).
Procedure:
-
Reactant Preparation:
-
Dissolve the purified propargylated peptide and the azide-containing molecule in the Reaction Buffer. A small amount of co-solvent (e.g., DMSO or t-BuOH) may be used to ensure solubility.
-
-
Catalyst Preparation:
-
In a separate tube, mix the Copper(II) Sulfate solution with the ligand solution. For THPTA, a 1:2 molar ratio of Cu(II):ligand is often used. Allow this mixture to stand for a few minutes.
-
-
Click Reaction:
-
To the solution containing the propargylated peptide and azide, add the pre-mixed catalyst solution.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Allow the reaction to proceed at room temperature for 30-60 minutes. The reaction is often complete within this timeframe.
-
-
Purification:
-
Purify the final peptide conjugate using RP-HPLC or SEC to remove the copper catalyst, excess reagents, and any unreacted starting materials.
-
Characterize the final conjugate by mass spectrometry to confirm the successful conjugation.
-
Visualizations
Experimental Workflow for Peptide Modification
Caption: Workflow for two-step peptide modification.
Logical Relationship of Reagent Components
Caption: Functional components of the reagent.
References
- 1. Perfluoroaryl and Perfluoroheteroaryl Reagents as Emerging New Tools for Peptide Synthesis, Modification and Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Kinetics of peptide synthesis studied by fluorescence of fluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. broadpharm.com [broadpharm.com]
- 9. qyaobio.com [qyaobio.com]
- 10. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 11. precisepeg.com [precisepeg.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) utilizing Propargyl-PEG3-PFP Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry, offers a highly efficient and bioorthogonal method for the conjugation of molecules. Propargyl-PEG3-PFP ester is a heterobifunctional linker that leverages the power of CuAAC and activated ester chemistry for a two-step conjugation strategy. This molecule incorporates a terminal alkyne for participation in CuAAC reactions, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a pentafluorophenyl (PFP) ester for efficient and stable amide bond formation with primary and secondary amines.
The PFP ester provides a significant advantage over commonly used N-hydroxysuccinimide (NHS) esters due to its higher resistance to hydrolysis in aqueous media, leading to more efficient and reproducible conjugations.[1] This makes this compound an ideal reagent for the modification of proteins, peptides, and other amine-containing biomolecules, enabling the subsequent attachment of azide-functionalized molecules such as imaging agents, cytotoxic drugs for antibody-drug conjugates (ADCs), or components for proteolysis-targeting chimeras (PROTACs).
Principle of the Method
The use of this compound involves a two-stage process:
-
Amine Conjugation: The PFP ester reacts with a primary or secondary amine on a target molecule (e.g., a lysine (B10760008) residue on a protein) to form a stable amide bond. This step introduces the propargyl-PEG3 moiety onto the target.
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The terminal alkyne of the now-conjugated linker reacts with an azide-functionalized molecule in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, completing the bioconjugation.
Data Presentation
The following tables provide representative quantitative data for the two key reactions involved. Note that specific yields and reaction times will vary depending on the specific substrates, concentrations, and reaction conditions.
Table 1: Representative Reaction Parameters for PFP Ester-Amine Conjugation
| Parameter | Value | Reference |
| Molar Ratio (PFP ester:Amine) | 2:1 to 10:1 | [2] |
| Reaction pH | 7.2 - 8.5 | [2] |
| Reaction Time | 1 - 4 hours (Room Temperature) or Overnight (4°C) | [2] |
| Typical Solvents | PBS, Borate Buffer, Bicarbonate Buffer, HEPES | [2] |
| Co-solvents (if needed) | DMSO, DMF | [3] |
Table 2: Representative Reaction Parameters and Yields for CuAAC with PEGylated Alkynes
| Parameter | Value | Reported Yield | Reference |
| Copper Source | CuSO₄ with Sodium Ascorbate (B8700270) | >95% | [4] |
| Ligand | THPTA or TBTA | >95% | [4] |
| Reactant Concentration | 10 µM - 10 mM | 82-96% | [5] |
| Reaction Time | 30 minutes - 24 hours | 87% (in 2h) | |
| Solvent | Aqueous buffers, DMSO, DMF, THF | 73-97% | [5] |
Experimental Protocols
Part A: Conjugation of this compound to an Amine-Containing Biomolecule
This protocol describes the general procedure for labeling a protein with this compound. Optimization may be required for specific applications.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
Reaction Buffer: Amine-free buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.5
-
Organic Co-solvent (optional, for dissolving the PFP ester): Anhydrous DMSO or DMF
-
Quenching Reagent (optional): 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Biomolecule Solution:
-
Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the biomolecule was in an amine-containing buffer (e.g., Tris), exchange it into the Reaction Buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[2]
-
-
Initiate the Conjugation Reaction:
-
Slowly add the desired molar excess (e.g., 2 to 10 equivalents) of the this compound stock solution to the stirring biomolecule solution.[2]
-
The final concentration of the organic co-solvent should be kept low (typically <10% v/v) to avoid denaturation of the biomolecule.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Gentle mixing during incubation is recommended.
-
-
Quenching (Optional):
-
To quench any unreacted PFP ester, add a quenching reagent such as Tris-HCl to a final concentration of 50-100 mM and incubate for an additional 30 minutes.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Confirm the conjugation and determine the degree of labeling using appropriate analytical techniques such as MALDI-TOF mass spectrometry, HPLC, or SDS-PAGE.
-
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the click reaction between the alkyne-modified biomolecule from Part A and an azide-containing molecule.
Materials:
-
Alkyne-modified biomolecule (from Part A)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
Copper-chelating Ligand stock solution (e.g., 50 mM THPTA or TBTA in DMSO or water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the alkyne-modified biomolecule and the azide-containing molecule in the desired molar ratio (typically 1:1 to 1:5) in Reaction Buffer.
-
-
Prepare the Catalyst Premix:
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is often used.[4]
-
-
Initiate the CuAAC Reaction:
-
Add the copper/ligand premix to the reaction mixture containing the alkyne and azide. The final copper concentration is typically in the range of 50-500 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. Gentle mixing is recommended. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Once the reaction is complete, purify the final conjugate using a suitable method (e.g., size-exclusion chromatography, dialysis) to remove excess reagents, copper catalyst, and byproducts.
-
Visualizations
Caption: Experimental workflow for the two-step bioconjugation using this compound.
Caption: Logical relationship of the components in the two-step conjugation process.
References
Troubleshooting & Optimization
Troubleshooting low yield in Propargyl-PEG3-PFP ester reactions
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize reactions involving Propargyl-PEG3-PFP ester and address issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a chemical reagent used in bioconjugation and chemical biology.[1] It contains three key components:
-
A propargyl group , which contains a terminal alkyne that can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1]
-
A PEG3 linker , a short polyethylene (B3416737) glycol chain that enhances solubility and provides spacing between conjugated molecules.[2]
-
A pentafluorophenyl (PFP) ester , which is a reactive group that readily forms stable amide bonds with primary and secondary amines.[3][4]
This reagent is often used to attach a clickable handle to proteins, peptides, or other amine-containing biomolecules.[4]
Q2: What are the main advantages of using a PFP ester over an NHS ester?
PFP esters offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily in terms of stability and reactivity.[5] The key benefits include:
-
Greater Resistance to Hydrolysis: PFP esters are less susceptible to spontaneous hydrolysis in aqueous solutions compared to NHS esters.[3][5][6][7] This leads to more efficient conjugation reactions as more of the active ester is available to react with the target amine.[5][8]
-
Faster Reaction Kinetics: PFP esters generally exhibit faster reaction kinetics with amines (aminolysis), leading to shorter reaction times and potentially higher yields.[5]
Q3: How should this compound be stored?
Due to its moisture sensitivity, this compound should be stored at -20°C in a tightly sealed container with a desiccant to prevent degradation from atmospheric moisture.[6][8] Before use, the vial should be allowed to equilibrate to room temperature before opening to avoid moisture condensation onto the product.[8][9]
Q4: Is it advisable to prepare stock solutions of this compound?
No, it is strongly recommended to prepare solutions of PFP esters immediately before use.[6][8] The PFP ester moiety is prone to hydrolysis, especially in the presence of trace amounts of water, which will lead to the formation of the non-reactive carboxylic acid and reduce conjugation efficiency.[6][8] Any unused reconstituted reagent should be discarded.[8]
Q5: What are the recommended solvents for dissolving this compound?
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[6][8] For reactions with small molecules, other anhydrous organic solvents like dichloromethane (B109758) (CH2Cl2) or tetrahydrofuran (B95107) (THF) can also be used.[8]
Q6: What is the optimal pH for reactions involving PFP esters?
The optimal pH for reactions between PFP esters and primary amines is typically in the range of 7.2 to 8.5.[6][7] In this pH range, the amine nucleophile is sufficiently deprotonated and reactive.[6] Higher pH values can significantly increase the rate of PFP ester hydrolysis, which is a competing reaction that will lower the yield of the desired conjugate.[6][9]
Troubleshooting Guide: Low Reaction Yield
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Degraded PFP Ester: The this compound may have degraded due to improper storage or handling. | Always store the reagent at -20°C with a desiccant.[6][8] Allow the vial to warm to room temperature before opening.[8] It is good practice to qualify a new batch with a small-scale control reaction.[6] |
| Hydrolysis of PFP Ester: The PFP ester has hydrolyzed to the non-reactive carboxylic acid before reacting with the amine. | Prepare the PFP ester solution immediately before use; do not store it in solution.[8] Ensure all solvents are anhydrous.[6] Maintain the reaction pH between 7.2 and 8.5 to minimize hydrolysis.[6][7] | |
| Inactive Amine: The amine on the target molecule is protonated and therefore not nucleophilic. | Ensure the reaction buffer pH is between 7.2 and 8.5 to deprotonate the primary amine.[6][7] | |
| Competing Amines in Buffer: The reaction buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for reaction with the PFP ester. | Use an amine-free buffer such as phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffer.[7][8] If necessary, exchange the sample into an appropriate buffer using dialysis or desalting columns.[8] | |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing effectively in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing.[6] The final concentration of the organic solvent should generally be less than 10%.[9] | |
| Solubility Issues: The this compound or the target molecule has poor solubility in the reaction mixture. | For the PFP ester, ensure it is fully dissolved in a minimal amount of anhydrous DMSO or DMF before addition.[8] For the biomolecule, if aggregation is an issue, adding 5-10% DMSO or DMF to the reaction buffer may improve solubility.[7] | |
| Reaction Works Initially but Fails Upon Scale-Up | Moisture Contamination: Larger scale reactions have a higher probability of moisture contamination. | Ensure all solvents and reagents are anhydrous and that the reaction is protected from atmospheric moisture.[6] |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: The PFP ester can be unstable under aqueous basic conditions that might be used during extraction. | Consider using a non-aqueous workup or purification method like silica (B1680970) gel chromatography if the product is stable under those conditions.[6] |
Experimental Protocols
General Protocol for Conjugation to an Amine-Containing Biomolecule
This protocol provides a general starting point for the conjugation of this compound to a protein or other amine-containing biomolecule. Optimization of the ester-to-amine ratio, reaction time, and temperature may be necessary.[7]
-
Prepare the Biomolecule Solution:
-
Dissolve the biomolecule in an amine-free reaction buffer (e.g., 50–100 mM PBS, borate, or carbonate/bicarbonate buffer) at a pH of 7.2–8.5.[7]
-
The final biomolecule concentration is typically between 0.5–5 mg/mL.[7]
-
If the biomolecule is prone to aggregation, 5–10% DMSO or DMF can be included in the buffer.[7]
-
-
Prepare the this compound Solution:
-
Initiate the Conjugation Reaction:
-
Slowly add the PFP ester solution to the biomolecule solution while gently stirring.[7]
-
The molar ratio of PFP ester to the free amine on the biomolecule is typically between 2:1 and 10:1.[7]
-
Incubate the reaction at room temperature (20–25°C) for 1–4 hours or at 4°C overnight for sensitive biomolecules.[7]
-
-
Quench the Reaction (Optional):
-
If there is a need to deactivate any excess PFP ester, a quenching reagent such as Tris buffer can be added.[7]
-
-
Purify the Conjugate:
Monitoring PFP Ester Stability by HPLC
This protocol can be used to assess the stability of the this compound in your reaction buffer.[6]
-
Add a small aliquot of a concentrated stock solution of this compound in an organic solvent to the aqueous buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the PFP ester peak and the appearance of the corresponding carboxylic acid peak.[6]
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
Caption: Desired reaction vs. competing hydrolysis.
References
- 1. Propargyl-PEG5-PFP ester | Ligands for E3 Ligase | 2148295-92-3 | Invivochem [invivochem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. precisepeg.com [precisepeg.com]
- 8. broadpharm.com [broadpharm.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Navigating the Nuances of Propargyl-PEG3-PFP Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing Propargyl-PEG3-PFP ester in your experimental workflows. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to ensure the successful application of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
This compound is a heterobifunctional crosslinker used in bioconjugation and chemical biology. The propargyl group allows for copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), while the pentafluorophenyl (PFP) ester is a highly reactive functional group for forming stable amide bonds with primary and secondary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides.
Q2: How does the stability of PFP esters compare to NHS esters?
PFP esters are known to be more resistant to spontaneous hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3] This enhanced stability leads to more efficient conjugation reactions, particularly when working with valuable biomolecules or under conditions that require longer reaction times.[2]
Q3: What is the optimal pH for conjugating this compound to amines?
The optimal pH range for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[4][5] Within this range, the targeted amine groups are sufficiently deprotonated and nucleophilic to react efficiently with the PFP ester.
Q4: How does pH affect the hydrolysis rate of this compound?
Hydrolysis Rate vs. pH: A Comparative Overview
While precise hydrolysis rates for this compound are not publicly documented, the behavior of NHS esters provides a useful, albeit conservative, reference point. PFP esters are demonstrably more stable than their NHS counterparts. The following table illustrates the pH-dependent hydrolysis of a typical NHS ester, highlighting the trend of decreasing stability with increasing pH. It is important to note that this compound will exhibit a significantly longer half-life under the same conditions.
| pH | Half-life (t½) of a typical NHS Ester |
| 8.0 | 210 minutes |
| 8.5 | 180 minutes |
| 9.0 | 125 minutes |
| (Data presented is for a porphyrin-NHS ester and serves as a general reference for the trend in active ester hydrolysis)[1] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and non-nucleophilic amines. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[4] Consider using buffers such as phosphate-buffered saline (PBS), HEPES, or bicarbonate. |
| Competing Nucleophiles: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for the PFP ester. | Use a non-amine-containing buffer. If your sample is in a Tris- or glycine-based buffer, perform a buffer exchange prior to conjugation. | |
| Hydrolyzed PFP Ester: The this compound has been prematurely hydrolyzed due to moisture or inappropriate storage. | Store the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare solutions immediately before use and do not store stock solutions.[7][8] | |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing effectively in the aqueous reaction mixture. | Add the PFP ester solution to the reaction mixture with gentle but thorough mixing. | |
| Inconsistent Results | Degraded Reagent: The quality of the PFP ester may have diminished due to improper handling or storage. | Always store the reagent as recommended. It is advisable to perform a small-scale control reaction to qualify a new batch of the PFP ester. |
| Loss of Product During Workup | Hydrolysis During Aqueous Workup: The PFP ester is unstable in aqueous basic conditions that may be used during extraction. | If possible, avoid aqueous basic workups. If an aqueous wash is necessary, perform it quickly with cold solutions and proceed to the next step without delay. |
Experimental Protocols
Protocol 1: General Procedure for Amine Conjugation
This protocol provides a general method for conjugating this compound to a protein containing primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-100 mM.
-
Add the desired molar excess of the PFP ester solution to the protein solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
To quench the reaction, add the quenching buffer to a final concentration of 50 mM and incubate for 30 minutes.
-
Purify the conjugate using a suitable chromatography method to remove unreacted reagents and byproducts.
Protocol 2: Monitoring PFP Ester Stability by HPLC
This protocol outlines a method to determine the hydrolytic stability of this compound in a specific buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Buffer of interest (e.g., PBS at various pH values)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Add a small aliquot of the stock solution to the buffer of interest at a known concentration and temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the hydrolysis by diluting the aliquot in the HPLC mobile phase.
-
Analyze the sample by HPLC, monitoring the disappearance of the this compound peak and the appearance of the corresponding hydrolyzed carboxylic acid peak.
-
Calculate the half-life of the PFP ester by plotting the natural logarithm of the PFP ester concentration versus time.[1]
Visualizing the pH-Hydrolysis Relationship
The following diagram illustrates the fundamental relationship between pH and the stability of the PFP ester, highlighting the competing pathways of desired amidation and undesired hydrolysis.
Caption: Relationship between pH, amidation, and hydrolysis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. broadpharm.com [broadpharm.com]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Preventing Aggregation During Protein Labeling with Propargyl-PEG3-PFP Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address protein aggregation during labeling with Propargyl-PEG3-PFP ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a chemical reagent used for bioconjugation, specifically for labeling proteins. It contains three key components:
-
Propargyl group: An alkyne-containing functional group that can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3]
-
PEG3: A short polyethylene (B3416737) glycol (PEG) linker. The PEG component is hydrophilic and can help to increase the solubility and stability of the labeled protein, potentially reducing aggregation.
-
PFP ester: A pentafluorophenyl ester is an amine-reactive functional group that reacts with primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of a protein) to form stable amide bonds.[4] PFP esters are often preferred over N-hydroxysuccinimide (NHS) esters because they are less susceptible to hydrolysis in aqueous solutions, which can lead to more efficient labeling reactions.[4][5][6][7][8][9]
Q2: What are the primary causes of protein aggregation during labeling with this compound?
Protein aggregation during labeling can be triggered by a combination of factors related to the protein itself, the labeling reagent, and the reaction conditions.[10][11] Key causes include:
-
Alteration of Surface Charge: The reaction of the PFP ester with primary amines on the protein surface neutralizes positive charges.[12] This can change the protein's isoelectric point (pI) and reduce electrostatic repulsion between protein molecules, leading to aggregation.[12][13]
-
Increased Hydrophobicity: While the PEG linker is hydrophilic, the propargyl group and the PFP ester itself can introduce some hydrophobic character. Over-labeling can increase the overall hydrophobicity of the protein surface, promoting self-association.[14]
-
Conformational Changes: The labeling process can induce slight changes in the protein's three-dimensional structure, potentially exposing hydrophobic regions that are normally buried.[12] These exposed patches can then interact with each other, causing aggregation.[10]
-
Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are critical for protein stability.[15] A buffer pH close to the protein's pI can minimize its net charge and promote aggregation.[16]
-
High Protein Concentration: Higher protein concentrations can increase the likelihood of intermolecular interactions and aggregation.[5][16]
-
Physical Stress: Agitation, vortexing, and multiple freeze-thaw cycles can cause proteins to unfold and aggregate.
Q3: How can I detect protein aggregation?
Protein aggregation can manifest as visible precipitation or be more subtle in the form of soluble aggregates. Several methods can be used for detection:
-
Visual Inspection: The simplest method is to check for any cloudiness, opalescence, or visible precipitate in the solution.[12]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering by aggregates.[12]
-
Dynamic Light Scattering (DLS): DLS is a sensitive technique that measures the size distribution of particles in a solution, making it excellent for detecting the presence of aggregates.[14]
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. Aggregates will elute earlier than the monomeric protein.[14]
Troubleshooting Guides
Issue 1: Visible Precipitation or Cloudiness During or After the Labeling Reaction
This indicates significant and rapid protein aggregation. Here’s a step-by-step guide to troubleshoot this issue.
Troubleshooting Workflow
References
- 1. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 2. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 3. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 4. precisepeg.com [precisepeg.com]
- 5. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 6. broadpharm.com [broadpharm.com]
- 7. confluore.com [confluore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. PROTEIN AGGREGATION- MECHANISM, CHARACTERIZATION AND CONSEQUENCES [bioprocessingsummit.com]
- 12. benchchem.com [benchchem.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Aggregation of protein therapeutics enhances their immunogenicity: causes and mitigation strategies - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00067E [pubs.rsc.org]
- 16. info.gbiosciences.com [info.gbiosciences.com]
Propargyl-PEG3-PFP ester storage and handling best practices
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of Propargyl-PEG3-PFP ester, along with troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
Propargyl-PEG3-PFP (Pentafluorophenyl) ester is a chemical reagent used in bioconjugation and chemical biology.[1][2] It contains three key functional groups:
-
A propargyl group , which contains a terminal alkyne. This group can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach the molecule to another molecule containing an azide (B81097) group.[2]
-
A PEG3 linker , which is a short, hydrophilic polyethylene (B3416737) glycol spacer. This linker increases the solubility of the molecule in aqueous solutions and provides spacing between the conjugated molecules, which can help to maintain their biological activity.
-
A PFP ester , which is a reactive group that readily forms stable amide bonds with primary and secondary amines, such as those found on proteins and peptides.[1]
Q2: What are the advantages of using a PFP ester over an NHS ester?
PFP esters offer significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily in terms of stability and reactivity.[1] PFP esters are less susceptible to hydrolysis in aqueous solutions, meaning they have a longer half-life and are more likely to react with the intended amine target rather than with water.[1][3] This increased stability leads to more efficient and reproducible conjugation reactions.[1] Additionally, kinetic studies have shown that PFP esters can react with amines more rapidly than NHS esters.[3]
Q3: How should I store this compound?
Proper storage is crucial to maintain the reactivity of this compound. It is highly sensitive to moisture and should be stored at -20°C in a desiccated environment.[4] To prevent condensation upon use, the vial should be allowed to equilibrate to room temperature before opening.[4]
Q4: Can I prepare a stock solution of this compound?
It is strongly recommended to not prepare stock solutions for long-term storage.[4] The PFP ester moiety is prone to hydrolysis once dissolved.[4] Therefore, you should only weigh out and dissolve the amount of reagent needed for your immediate experiment.[4] Any unused reconstituted reagent should be discarded.[4]
Q5: What solvents can I use to dissolve this compound?
This compound should first be dissolved in a minimal amount of an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4] This solution can then be added to the aqueous reaction buffer containing the molecule to be conjugated.[4]
Quantitative Data
The following tables summarize key quantitative data regarding the stability and reactivity of PFP esters compared to NHS esters.
Table 1: Comparative Stability of PFP Ester vs. NHS Ester in Solution
| Active Ester | Solvent System | Half-life (t½) | Reference |
| Pentafluorophenyl (PFP) Ester | Aqueous Acetonitrile | No detectable decomposition after 300 hours | [1] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Solution (pH 8) | Minutes | [5] |
| N-Hydroxysuccinimide (NHS) Ester | Aqueous Solution (pH 7) | Hours | [5] |
Table 2: Comparative Reactivity of PFP Ester vs. NHS Ester with Amines
| Polymer Platform | Amine | Pseudo-first-order rate constant (s⁻¹) | Reference |
| Poly(pentafluorophenyl acrylate) | 1-aminomethylpyrene | 2.46 x 10⁻¹ | [3] |
| Poly(N-hydroxysuccinimide-4-vinyl benzoate) | 1-aminomethylpyrene | 3.49 x 10⁻³ | [3] |
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol outlines a general procedure for labeling a protein with this compound. The degree of labeling can be controlled by adjusting the molar ratio of the PFP ester to the protein.
Materials:
-
Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis device for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) must be avoided as they will compete with the reaction.[4]
-
Prepare the PFP Ester Solution: Immediately before use, weigh out the required amount of this compound and dissolve it in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-100 mM).[6]
-
Conjugation Reaction: While gently vortexing the protein solution, add the desired molar excess of the dissolved PFP ester.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[6] The optimal reaction time and temperature may need to be determined empirically for each specific protein.
-
Quenching: (Optional) To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. This will react with any unreacted PFP ester.
-
Purification: Remove the unreacted this compound and byproducts by using a desalting column or by dialysis against an appropriate buffer.
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Low or no conjugation efficiency | Hydrolysis of PFP ester: The reagent was exposed to moisture before or during the reaction. | Store the PFP ester at -20°C with a desiccant.[1] Allow the vial to warm to room temperature before opening.[4] Prepare the PFP ester solution immediately before use.[4] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the PFP ester. | Use an amine-free buffer such as PBS, HEPES, or bicarbonate buffer.[1] | |
| Incorrect pH: The pH of the reaction mixture is too low, leading to protonation of the primary amines on the target molecule, making them less reactive. | The optimal pH for the reaction is typically between 7.2 and 8.5.[6] | |
| Degraded PFP ester: The reagent may have degraded due to improper storage or being from an old batch. | Use a fresh vial of the reagent and store it properly.[1] | |
| Precipitation of the protein during the reaction | High concentration of organic solvent: Adding a large volume of the PFP ester stock solution (in DMSO or DMF) can cause the protein to precipitate. | Dissolve the PFP ester at a higher concentration in the organic solvent to minimize the volume added to the aqueous protein solution. The final concentration of the organic solvent should ideally be below 10%.[7] |
| Inconsistent results between experiments | Variability in reagent preparation: Inconsistent weighing or dissolving of the PFP ester can lead to different effective concentrations. | Be precise with weighing and ensure the PFP ester is fully dissolved in the organic solvent before adding it to the reaction mixture. |
| Introduction of moisture: Even small amounts of moisture can significantly impact the reaction efficiency. | Ensure all solvents and reaction vessels are dry. |
Visualizations
Caption: A general experimental workflow for the conjugation of this compound to a protein.
Caption: A troubleshooting decision tree for low or no conjugation efficiency with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl-PEG3-NHS ester, 1428629-71-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. precisepeg.com [precisepeg.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Side reactions of Propargyl-PEG3-PFP ester with non-amine nucleophiles
Welcome to the technical support center for Propargyl-PEG3-PFP ester. This guide provides detailed information, troubleshooting advice, and protocols to help you navigate potential side reactions with non-amine nucleophiles during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
Propargyl-PEG3-PFP (pentafluorophenyl) ester is a bifunctional crosslinking reagent. It contains a propargyl group for use in copper-catalyzed azide-alkyne "Click Chemistry" and a PFP ester for forming stable amide bonds with primary and secondary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances hydrophilicity. Its primary use is in bioconjugation and chemical modification of proteins, peptides, and other biomolecules.[4][5]
Q2: What makes PFP esters a good choice for amine conjugation?
PFP esters are highly reactive towards amines, leading to efficient amide bond formation.[1][6] A key advantage over more traditional N-hydroxysuccinimide (NHS) esters is their greater resistance to spontaneous hydrolysis in aqueous reaction media.[1][6][7] This increased stability leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[1]
Q3: What are the primary non-amine side reactions I should be aware of?
The most common side reactions involve the PFP ester reacting with non-amine nucleophiles. The main competing reactions are:
-
Hydrolysis: Reaction with water, which converts the PFP ester to an unreactive carboxylic acid.[8][9]
-
Thiolysis: Reaction with sulfhydryl groups (e.g., from cysteine residues or thiol-containing buffers), which can lead to thioester formation or a substitution reaction on the PFP ring.[10]
-
Alcoholysis: Reaction with hydroxyl groups (e.g., from serine, threonine, tyrosine residues, or alcohol-based solvents), resulting in transesterification.
Q4: How can I minimize the primary side reaction, hydrolysis?
Hydrolysis is the most significant competing reaction.[8] To minimize it:
-
Control the pH: The optimal pH for amine conjugation is between 7.2 and 8.5.[7][8][11] Higher pH levels significantly accelerate the rate of PFP ester hydrolysis.[8][9]
-
Prepare Fresh: PFP esters are moisture-sensitive.[4][12] Always prepare solutions of the reagent immediately before use. Do not create stock solutions for long-term storage, as the ester will degrade.[4][8][12]
-
Use Anhydrous Solvents: Dissolve the this compound in a high-quality, anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before adding it to your aqueous reaction buffer.[4][8]
-
Storage: Store the solid reagent at -20°C in a tightly sealed container with a desiccant.[4][8][9]
Q5: Can the propargyl group participate in side reactions?
Under the conditions used for PFP ester conjugation, the propargyl group is generally stable and unreactive. Its reactivity is specifically harnessed in the presence of a copper catalyst for "Click Chemistry" reactions with azides.[2][3]
Troubleshooting Guide: Low Conjugation Efficiency & Unexpected Products
If you are experiencing poor yields or observing unexpected products in your reaction, consult the following guide.
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of PFP Ester: The ester has degraded due to moisture before or during the reaction. | Ensure the reagent is stored properly with a desiccant and warmed to room temperature before opening.[8][9] Prepare the reagent solution immediately before use in anhydrous DMSO or DMF.[4][8] Monitor the stability of your ester in your chosen buffer using the HPLC protocol below. |
| Suboptimal pH: The reaction pH is too low, leading to protonated (unreactive) amines, or too high, causing rapid hydrolysis. | Confirm the reaction buffer pH is within the optimal range of 7.2-8.5.[7][11] | |
| Competing Nucleophiles in Buffer: Buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, TCEP) will compete with the target molecule.[4][9][12] | Perform a buffer exchange into an amine- and thiol-free buffer, such as phosphate-buffered saline (PBS) or borate (B1201080) buffer.[8][12] | |
| Unexpected Molecular Weight Increase | Reaction with Thiols: The PFP ester may have reacted with free sulfhydryl groups (e.g., cysteine) on the target biomolecule. | If selective amine conjugation is desired, cap free sulfhydryl groups with a reagent like N-ethylmaleimide (NEM) prior to adding the this compound. |
| Reaction with PFP Ring: A thiol nucleophile may have displaced the para-fluorine atom on the pentafluorophenyl ring in a para-Fluoro-Thiol Reaction (PFTR).[10] | This reaction is typically base-catalyzed. Ensure the pH does not exceed 8.5. If issues persist, consider alternative crosslinking chemistries. | |
| Loss of Reagent Activity | Improper Storage or Handling: The reagent vial has been exposed to atmospheric moisture. | Always equilibrate the vial to room temperature before opening to prevent condensation.[4][9][12] Store at -20°C with a desiccant.[8] |
| Degraded Solvent: Old DMF can contain amine impurities that consume the PFP ester. | Use fresh, high-purity anhydrous DMF for dissolving the reagent. |
Reaction Pathways and Workflows
The following diagrams illustrate the intended reaction and potential side reactions.
Caption: Reaction pathways for this compound.
Caption: Recommended experimental workflow for amine conjugation.
Quantitative Data on PFP Ester Stability
PFP esters are demonstrably more stable against hydrolysis than NHS esters.[1][8] While specific kinetic data for this compound is not published, the following tables provide comparative data for general PFP esters, which serve as a reliable guide.
Table 1: Comparative Hydrolysis Rates of Active Esters Illustrative data based on published trends.
| Active Ester Type | Solvent System | pH | Approximate Half-life (t½) | Reference |
| PFP Ester | Aqueous Buffer | 7.4 | Several hours | [1][8] |
| PFP Ester | Aqueous Buffer | 8.5 | ~60 - 90 minutes | [8] |
| NHS Ester | Aqueous Buffer | 7.4 | ~4 - 5 hours | |
| NHS Ester | Aqueous Buffer | 8.5 | ~10 - 20 minutes | [8] |
Table 2: Relative Reactivity of Nucleophiles with PFP Esters
| Nucleophile | Relative Reactivity | Conditions Favoring Reaction | Notes |
| Primary Amine (R-NH₂) (Unprotonated) | Very High | pH 7.2 - 8.5 | This is the desired, primary reaction for conjugation.[1] |
| Thiol (R-SH) | Moderate to High | pH > 7.5 | Can form thioesters or react with the PFP ring.[10] |
| Water (H₂O) | Low to Moderate | pH > 8.5 | Rate of hydrolysis increases significantly with pH.[8][9] |
| Alcohol (R-OH) | Low | High concentrations, extended reaction times | Generally not a significant side reaction in aqueous buffers. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation to Amine-Containing Biomolecules
This protocol provides a starting point for conjugating this compound to proteins or other amine-containing molecules.
Materials:
-
This compound
-
Biomolecule in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)[12]
-
Anhydrous DMSO or DMF[8]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[7]
-
Purification column (e.g., size-exclusion chromatography)[12]
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening.[4][12]
-
Immediately before use, dissolve the required amount of the PFP ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[7]
-
Add the desired molar excess (typically 5-20 fold) of the PFP ester solution to the biomolecule solution while gently vortexing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[7] Reaction time may require optimization.
-
(Optional) To quench the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes.[7]
-
Purify the conjugate using a suitable method (e.g., dialysis, desalting column) to remove unreacted reagent and byproducts.[4][12]
Protocol 2: Monitoring PFP Ester Hydrolysis via HPLC
This protocol allows you to determine the stability of this compound in your specific reaction buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
Reaction buffer of interest (e.g., PBS, pH 7.4)
-
Reverse-phase HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile/water gradient with 0.1% TFA)
Procedure:
-
Prepare a 10 mM stock solution of the PFP ester in anhydrous DMSO or DMF.[1][8]
-
Initiate the hydrolysis reaction by diluting the stock solution into your reaction buffer to a final concentration of 1 mM.[1]
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then hourly).[1]
-
Monitor the disappearance of the PFP ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at a suitable wavelength.
-
Calculate the half-life (t½) by plotting the PFP ester peak area against time and fitting the data to a first-order decay curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Propargyl-PEG3-amine, 932741-19-0 | BroadPharm [broadpharm.com]
- 3. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. PEG PFP ester, Crosslinking reagent | BroadPharm [broadpharm.com]
- 6. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Conjugation Protocol for Amine Reactive CoraFluor™ Reagents [bio-techne.com]
- 12. broadpharm.com [broadpharm.com]
Improving solubility of Propargyl-PEG3-PFP ester in aqueous buffers
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for improving the solubility of Propargyl-PEG3-PFP ester in aqueous buffers during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main applications?
This compound is a heterobifunctional crosslinker. It contains a propargyl group for "click chemistry" reactions with azide-containing molecules and a pentafluorophenyl (PFP) ester for forming stable amide bonds with primary and secondary amines.[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer enhances the hydrophilicity of the molecule.[4] Its primary use is in bioconjugation, such as labeling proteins, peptides, or other biomolecules.[1][2]
Q2: Why am I having trouble dissolving this compound in my aqueous buffer?
While the PEG3 spacer improves water solubility compared to hydrocarbon spacers, the overall solubility can still be limited in purely aqueous solutions.[5][6] PFP esters can be hydrophobic, and at high concentrations, the molecule may not fully dissolve.[7] It is standard practice to first dissolve the PFP ester in a minimal amount of a dry, water-miscible organic solvent before adding it to the aqueous reaction buffer.[8][9]
Q3: What are the recommended storage conditions for this compound?
This compound is sensitive to moisture.[1][5][8] For long-term stability, it should be stored at -20°C in a tightly sealed container with a desiccant.[1][5][8] Before use, the vial should be equilibrated to room temperature before opening to prevent condensation of atmospheric moisture onto the product.[8][9]
Q4: Can I prepare stock solutions of this compound for later use?
It is strongly advised to prepare solutions of PFP esters immediately before use.[1][8] The PFP ester moiety is susceptible to hydrolysis in the presence of water, which would render it non-reactive.[1][8] Preparing stock solutions for storage is not recommended as the ester will degrade over time.[1][8]
Q5: What organic solvents are recommended for the initial dissolution of this compound?
Anhydrous (dry) dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are the most commonly recommended solvents for dissolving PFP esters before adding them to an aqueous reaction mixture.[1][8][9][10]
Q6: How does pH affect the stability and reactivity of the PFP ester?
The stability of PFP esters is highly dependent on pH.[1] The optimal pH range for reactions with primary amines is typically 7.2 to 8.5.[1][10] In this range, the amine is sufficiently deprotonated and reactive.[11] Higher pH values (above 8.5) significantly increase the rate of hydrolysis of the PFP ester, which competes with the desired conjugation reaction.[1][5][11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms when adding the PFP ester solution to the aqueous buffer. | Poor Solubility: The concentration of the PFP ester exceeds its solubility limit in the final buffer composition. | • Increase the percentage of organic co-solvent (e.g., DMSO or DMF) in the final reaction mixture. However, keep the final concentration below 10% to avoid protein denaturation.[5]• Prepare a more dilute stock solution of the PFP ester in the organic solvent.• Add the PFP ester stock solution to the vigorously stirring aqueous buffer dropwise to facilitate dispersion.[4] |
| "Salting Out": High salt concentrations in the buffer can decrease the solubility of the ester. | • If possible, reduce the salt concentration of the reaction buffer. Solubility of similar compounds can decrease with increasing salt concentration.[5] | |
| Low or no conjugation efficiency. | Hydrolysis of PFP Ester: The PFP ester has degraded due to moisture or high pH. | • Ensure all solvents are anhydrous.[1]• Prepare the PFP ester solution immediately before use.[1][8]• Maintain the reaction pH between 7.2 and 8.5.[1][10]• PFP esters are more resistant to hydrolysis than NHS esters, but are still susceptible.[12] |
| Insufficient Mixing: The PFP ester, dissolved in an organic solvent, is not dispersing well in the aqueous reaction mixture, leading to localized high concentrations and poor reaction kinetics. | • Add the PFP ester solution slowly to the biomolecule solution while gently vortexing or stirring.[1][10] This creates an emulsion that allows the reaction to proceed.[8][9] | |
| Competing Amines: The reaction buffer contains primary amines (e.g., Tris or glycine). | • Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, borate, or carbonate/bicarbonate.[6][8][11] If necessary, perform a buffer exchange on your biomolecule solution before starting the reaction.[8] | |
| Inconsistent results between experiments. | Degraded PFP Ester: The quality of the PFP ester may have been compromised due to improper storage. | • Always store the reagent at -20°C with a desiccant.[1][8]• Equilibrate the vial to room temperature before opening.[5][8][9] |
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale / Notes |
| Reaction pH | 7.2 - 8.5 | Balances amine reactivity with PFP ester hydrolysis. Higher pH increases hydrolysis rate.[1][5][10] |
| Organic Co-solvent | DMSO, DMF | Used for initial dissolution of the PFP ester.[1][8][10] |
| Final Co-solvent Conc. | < 10% (v/v) | Minimizes potential for protein denaturation while aiding solubility.[5][11] |
| PFP Ester Stock Conc. | 10 - 100 mM | A concentrated stock in anhydrous organic solvent is prepared immediately before use.[1][10] |
| Reaction Temperature | Room Temp (20-25°C) or 4°C | Room temperature for 1-4 hours is common.[1][10] 4°C overnight can be used for sensitive biomolecules.[10] |
| Storage Temperature | -20°C | Stored with a desiccant to prevent moisture-induced hydrolysis.[1][5][8] |
Experimental Protocols
Protocol 1: Standard Dissolution and Conjugation to a Protein
This protocol describes a general method for dissolving this compound and conjugating it to a protein containing primary amines.
Materials:
-
This compound
-
Protein solution in an amine-free buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column for purification
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[12] If the buffer contains amines, perform a buffer exchange.
-
Prepare the PFP Ester Solution: a. Equilibrate the vial of this compound to room temperature before opening.[8][9] b. Immediately before use, dissolve the required amount of the ester in anhydrous DMSO or DMF to a concentration of 10-100 mM.[1][10]
-
Initiate the Conjugation Reaction: a. While gently stirring or vortexing the protein solution, slowly add the desired molar excess (e.g., 5-20 fold) of the PFP ester stock solution.[1][11] b. Ensure the final concentration of the organic co-solvent is less than 10%.[11]
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[1][10]
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50 mM to consume any unreacted PFP ester. Incubate for 30 minutes.[1]
-
Purify: Remove unreacted ester and byproducts by purifying the conjugate using a size-exclusion chromatography column equilibrated with the desired storage buffer.[1][12]
Visualizations
Caption: Troubleshooting workflow for improving solubility.
Caption: General experimental workflow for conjugation.
Caption: Relationship between pH, reactivity, and stability.
References
- 1. benchchem.com [benchchem.com]
- 2. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. broadpharm.com [broadpharm.com]
- 10. precisepeg.com [precisepeg.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Molar ratio optimization for Propargyl-PEG3-PFP ester to protein labeling
Welcome to the technical support center for Propargyl-PEG3-PFP ester protein labeling. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their protein conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the chemical basis for protein labeling with this compound?
A: this compound is a labeling reagent that reacts with primary and secondary amines on proteins to form stable amide bonds.[1][2] The pentafluorophenyl (PFP) ester is a highly reactive group that targets the ε-amino group of lysine (B10760008) residues and the α-amino group at the N-terminus of a protein.[3][4] For the reaction to occur, these amine groups need to be in a deprotonated state.[4] The propargyl group provides a terminal alkyne functionality for subsequent "click chemistry" reactions.[5][6]
Q2: What are the advantages of using a PFP ester over an NHS ester?
A: PFP esters are less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][7][8][9] This results in more efficient and reliable labeling reactions with potentially higher yields.[1][2][7][8]
Q3: What is the optimal pH for the labeling reaction?
A: The optimal pH for PFP ester labeling reactions is typically between 7.2 and 8.5.[1] A lower pH will reduce the reactivity of the amine groups, while a higher pH can increase the rate of hydrolysis of the PFP ester, which is a competing reaction.[1][3]
Q4: What molar ratio of this compound to protein should I use?
A: The optimal molar ratio depends on the desired degree of labeling (DOL) and the specific protein. A molar excess of the PFP ester over the protein is generally recommended. Ratios can range from 2:1 to 50:1 (PFP ester:protein).[1][3] It is crucial to empirically determine the optimal ratio for each specific application to achieve the desired labeling efficiency without compromising protein activity.[3][10]
Q5: How can I control the degree of labeling (DOL)?
A: The DOL can be controlled by optimizing several reaction conditions, primarily the molar ratio of the PFP ester to the protein.[5] Other factors include the reaction pH, temperature, and incubation time.[2][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction pH is too low, leading to protonated and unreactive amine groups. | Ensure the reaction buffer is within the optimal pH range of 7.2-8.5.[1] |
| Hydrolysis of PFP Ester: The PFP ester has hydrolyzed due to moisture or prolonged exposure to aqueous buffer before reacting with the protein. | Prepare the PFP ester solution immediately before use.[2][7] Avoid storing PFP ester in solution.[2][7] Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[2][3][7] | |
| Insufficient Molar Ratio: The molar excess of the PFP ester is too low. | Increase the molar ratio of PFP ester to protein. It is recommended to test a range of ratios to find the optimum.[10] | |
| Competing Nucleophiles: The reaction buffer contains primary amines (e.g., Tris or glycine). | Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2][3][7] If necessary, dialyze the protein into an appropriate buffer before labeling.[2][3][7] | |
| Protein Precipitation or Aggregation | High Degree of Labeling: Modification of a large number of lysine residues can alter the protein's surface charge and lead to aggregation.[4] | Reduce the molar excess of the PFP ester, decrease the reaction time, or perform the reaction at a lower temperature (e.g., 4°C).[4] |
| Solvent Incompatibility: The organic solvent used to dissolve the PFP ester is causing protein denaturation. | Use the minimal amount of a dry, high-quality organic solvent like DMSO or DMF to dissolve the PFP ester.[1][2][7] Ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[11] | |
| Non-Specific Labeling or High Heterogeneity | High Reactivity of PFP Ester: The reagent is reacting with multiple accessible lysine residues. | To achieve more site-specific labeling, consider lowering the reaction temperature to 4°C.[4] Carefully optimize the molar ratio of the label to the protein.[4] |
| Difficulty in Removing Excess Reagent | Inadequate Purification Method: The chosen purification method is not effectively separating the unreacted label from the conjugated protein. | Use size-exclusion chromatography (e.g., a desalting column) or dialysis with an appropriate molecular weight cutoff to remove the small molecule PFP ester reagent.[2][4][7] |
Quantitative Data Summary
The following table provides a general guideline for optimizing the molar ratio of this compound to protein for achieving a desired degree of labeling (DOL). Note that the optimal conditions should be determined empirically for each specific protein.
| Molar Ratio (PFP Ester : Protein) | Reaction pH | Typical Degree of Labeling (DOL) per Antibody* | Remarks |
| 5:1 - 10:1 | 8.0 - 8.5 | 1 - 3 | Lower ratios are suitable when minimal labeling is desired to preserve protein activity.[5] |
| 15:1 - 25:1 | 8.0 - 8.5 | 4 - 6 | A commonly used range for achieving a moderate level of PEGylation.[5] |
| > 30:1 | 8.0 - 8.5 | > 6 | Higher ratios can lead to a higher DOL but may also increase the risk of protein aggregation and loss of activity.[5] |
*Based on typical NHS ester-amine conjugation reactions, which serve as a good starting point for PFP ester reactions.[5]
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general guideline and may require optimization for your specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.5).
-
This compound.
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Prepare the Protein Solution:
-
Prepare the PFP Ester Solution:
-
Conjugation Reaction:
-
Quench the Reaction (Optional):
-
Purify the Conjugate:
-
Characterize the Conjugate:
-
Determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
-
Visualizations
Caption: Experimental workflow for protein labeling.
References
- 1. precisepeg.com [precisepeg.com]
- 2. broadpharm.com [broadpharm.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com [confluore.com]
- 9. PEG PFP ester, PFP Linker - PEG Supplier | AxisPharm [axispharm.com]
- 10. Optimizing the labeling of proteins | Molecular Devices [moleculardevices.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Effect of temperature on Propargyl-PEG3-PFP ester reaction time
Welcome to the technical support center for Propargyl-PEG3-PFP ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: Propargyl-PEG3-PFP (Pentafluorophenyl) ester is a chemical reagent used in bioconjugation. It contains a propargyl group, which can react with azide-containing molecules via "click chemistry," and a PFP ester, which is highly reactive towards primary and secondary amines, forming stable amide bonds.[1][2][3] This makes it useful for linking molecules to proteins, peptides, or other amine-containing biomolecules.[3]
Q2: What are the advantages of using a PFP ester over an NHS ester?
A2: PFP esters offer significant advantages over N-hydroxysuccinimide (NHS) esters, primarily their increased stability towards hydrolysis in aqueous solutions.[1][3][4] This leads to more efficient and reproducible conjugation reactions, especially when working with valuable biomolecules.[4] Kinetic studies have also shown that PFP esters have a faster reaction rate with amines compared to NHS esters.[4]
Q3: How should I store and handle this compound?
A3: this compound is sensitive to moisture.[3][5] It should be stored at -20°C with a desiccant.[3][5] Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent moisture condensation.[3][5] It is highly recommended to prepare solutions of the PFP ester immediately before use and to avoid preparing stock solutions for long-term storage, as the PFP ester can hydrolyze over time.[5][6]
Q4: What is the optimal pH for reacting this compound with amines?
A4: The optimal pH for the reaction of PFP esters with primary amines is typically between 7.2 and 8.5.[2][7] A lower pH will decrease the reaction rate, while a significantly higher pH can increase the rate of hydrolysis of the PFP ester, which is a competing reaction.[1][7]
Effect of Temperature on Reaction Time
The reaction rate of this compound with amines is dependent on temperature. Generally, higher temperatures lead to faster reaction rates. However, the stability of the biomolecule must be taken into consideration.
| Temperature (°C) | Typical Reaction Time | Considerations |
| 4 | Overnight (12-16 hours) | Recommended for sensitive biomolecules to minimize degradation.[2][7] |
| 20-25 (Room Temp) | 1-4 hours | A good starting point for most standard conjugations.[2][7] |
| 37 | 30 minutes - 1 hour | Can be used to accelerate the reaction, provided the target molecule is stable at this temperature.[6] |
| Note: The reaction times provided are estimates. Optimal reaction times may vary depending on the specific reactants, concentrations, and buffer conditions and should be determined empirically. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conjugation Yield | 1. Hydrolyzed PFP ester: The reagent may have been exposed to moisture. 2. Incorrect buffer pH: pH is too low for efficient amine reactivity. 3. Presence of competing nucleophiles: Primary amines (e.g., Tris, glycine) or other nucleophiles in the buffer are competing with the target molecule for the PFP ester. 4. Insufficient mixing: The PFP ester, dissolved in an organic solvent, is not well dispersed in the aqueous reaction mixture. | 1. Use fresh, anhydrous PFP ester. Always allow the vial to warm to room temperature before opening.[3][5] 2. Ensure the reaction buffer pH is between 7.2 and 8.5.[7] 3. Perform a buffer exchange to a non-amine-containing buffer like PBS, HEPES, or bicarbonate buffer.[1][6] 4. Add the PFP ester solution slowly to the biomolecule solution with gentle but thorough mixing.[1][2] |
| Reaction is Slow | 1. Low temperature: The reaction is being performed at a low temperature (e.g., 4°C). 2. Low concentration of reactants: The concentration of the biomolecule or the PFP ester is too low. | 1. If the biomolecule is stable, consider increasing the reaction temperature (e.g., to room temperature or 37°C).[6] 2. Increase the concentration of the reactants or the molar excess of the PFP ester.[2] |
| Inconsistent Results | 1. Degraded PFP ester: The quality of the PFP ester may vary due to improper storage or handling. 2. Variability in biomolecule solution: Presence of aggregates or contaminants in the biomolecule sample. | 1. Always store the PFP ester at -20°C with a desiccant.[3] Consider testing a new batch of the reagent on a small scale first. 2. Ensure the biomolecule is properly purified and solubilized before the reaction. |
Experimental Protocol: Conjugation of this compound to a Protein
This protocol provides a general procedure for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues).
Materials:
-
This compound
-
Protein to be labeled
-
Reaction Buffer: 100 mM sodium bicarbonate or PBS, pH 8.0
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
If the protein was stored in a buffer containing primary amines, perform a buffer exchange into the Reaction Buffer.
-
-
Prepare the this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Slowly add a 10-fold molar excess of the dissolved this compound to the stirring protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.[1]
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.[1][2] The optimal time and temperature should be determined empirically.
-
-
Quench the Reaction:
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris.
-
Incubate for 30 minutes at room temperature to quench any unreacted PFP ester.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer (e.g., PBS).
-
Visualizations
Caption: General experimental workflow for protein conjugation.
Caption: Decision tree for troubleshooting low yield.
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot ester and thioester formation mediated by pentafluoropyridine (PFP) - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01268E [pubs.rsc.org]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. precisepeg.com [precisepeg.com]
Removing excess Propargyl-PEG3-PFP ester after conjugation
This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of excess Propargyl-PEG3-PFP ester following a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after conjugation?
A1: Complete removal of unreacted this compound is critical for several reasons:
-
Preventing Side Reactions: Residual PFP ester can react with downstream reagents, particularly if they contain primary amines, leading to unwanted side products and inaccurate results.
-
Ensuring Accurate Quantification: The presence of the ester can interfere with common protein quantification assays, leading to an overestimation of the conjugated protein concentration.
-
Improving Purity: For therapeutic or diagnostic applications, high purity of the final conjugate is essential to ensure safety and efficacy.
Q2: What are the most common methods for removing excess this compound?
A2: The most effective methods leverage the size difference between your protein of interest and the small molecule PFP ester. The three most common techniques are:
-
Dialysis/Buffer Exchange: A simple and cost-effective method for separating molecules based on a significant size differential.
-
Size Exclusion Chromatography (SEC): A chromatographic technique that separates molecules based on their hydrodynamic radius, offering high resolution.
-
Tangential Flow Filtration (TFF): A rapid and scalable method for buffer exchange and purification of larger sample volumes.
Q3: How do I choose the best purification method for my experiment?
A3: The choice of method depends on your sample volume, desired purity, and available equipment. The table below provides a comparison to guide your decision.
| Feature | Dialysis / Buffer Exchange | Size Exclusion Chromatography (SEC) | Tangential Flow Filtration (TFF) |
| Principle | Diffusion across a semi-permeable membrane | Separation by size in a porous resin | Filtration through a semi-permeable membrane with cross-flow |
| Typical Protein Recovery | >90% | >85% | >95% |
| Purity Achieved | Good to Excellent | Excellent | Excellent |
| Speed | Slow (overnight) | Moderate (30-60 min) | Fast (15-45 min) |
| Scalability | Low to Medium (µL to mL) | Low (µL to mL) | High (mL to L) |
| Cost | Low | High (instrumentation) | Moderate (membranes) |
| Key Advantage | Simple, low cost | High resolution | Fast, highly scalable |
Troubleshooting Guide
Problem 1: Residual PFP ester detected after purification.
| Potential Cause | Recommended Solution |
| Incomplete buffer exchange (Dialysis/TFF) | Increase the volume of the exchange buffer (at least 1000x the sample volume) or perform additional exchange cycles. |
| Inappropriate membrane cutoff (Dialysis/TFF) | Ensure the Molecular Weight Cut-Off (MWCO) of your membrane is at least 10-20 times smaller than your protein's molecular weight but large enough to allow the PFP ester to pass through freely. |
| Column overloading (SEC) | Reduce the sample volume loaded onto the SEC column (typically 1-2% of the total column volume). |
| Poor peak resolution (SEC) | Optimize the flow rate. A slower flow rate can improve the separation between your protein and the smaller PFP ester molecule. |
Problem 2: Low recovery of the conjugated protein.
| Potential Cause | Recommended Solution |
| Protein precipitation | Ensure the buffer composition (pH, ionic strength) is optimal for your protein's stability throughout the purification process. |
| Nonspecific binding to membrane/resin | Pre-condition the purification device/resin with a blocking agent like BSA (if compatible with your downstream application) to minimize nonspecific adsorption. |
| Incorrect fraction collection (SEC) | Monitor the chromatogram carefully and collect only the fractions corresponding to your protein peak. Perform a protein assay on collected fractions to confirm. |
Experimental Protocols
Protocol 1: Purification by Dialysis
-
Hydrate the Dialysis Membrane: Hydrate the dialysis tubing or cassette in the dialysis buffer as per the manufacturer's instructions. Ensure the MWCO is appropriate for your protein.
-
Sample Loading: Carefully load your conjugation reaction mixture into the dialysis device.
-
Dialysis: Place the sealed dialysis device into a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1L of buffer for a 1mL sample). Stir the buffer gently on a magnetic stir plate.
-
Buffer Exchange: Change the dialysis buffer completely at least 3-4 times over 24-48 hours.
-
Sample Recovery: Carefully remove your purified protein sample from the dialysis device.
Protocol 2: Purification by Size Exclusion Chromatography (SEC)
-
Column Equilibration: Equilibrate the SEC column (e.g., a desalting column) with at least 5 column volumes of your desired final buffer.
-
Sample Loading: Load the conjugation reaction mixture onto the equilibrated column. The sample volume should not exceed the manufacturer's recommendation.
-
Elution: Elute the sample with the equilibration buffer at the recommended flow rate. The larger conjugated protein will elute first, followed by the smaller, excess this compound.
-
Fraction Collection: Collect fractions as the sample elutes from the column. Monitor the elution profile using a UV detector at 280 nm.
-
Analysis: Pool the fractions corresponding to the protein peak and confirm purity and concentration.
Visual Guides
Caption: General workflow for protein conjugation and subsequent purification.
Caption: Troubleshooting guide for removing residual PFP ester.
Validation & Comparative
A Head-to-Head Comparison: Propargyl-PEG3-PFP Ester vs. NHS Ester for Protein Labeling
For researchers, scientists, and drug development professionals embarking on protein modification, the choice of conjugation chemistry is a critical determinant of success. Among the myriad of options for labeling primary amines, such as the lysine (B10760008) residues and N-termini of proteins, Propargyl-PEG3-PFP (pentafluorophenyl) ester and Propargyl-PEG3-NHS (N-hydroxysuccinimidyl) ester are two prominent contenders. This guide provides an objective, data-driven comparison to inform the selection of the optimal reagent for your specific application.
At their core, both Propargyl-PEG3-PFP ester and Propargyl-PEG3-NHS ester are amine-reactive labeling reagents that introduce a propargyl group onto a protein. This terminal alkyne functionality is invaluable for subsequent "click chemistry" reactions, enabling the attachment of a wide array of molecules such as fluorophores, biotin, or small molecule drugs for applications in proteomics, drug delivery, and diagnostics. The key distinction between these two reagents lies in their activated ester chemistry, which significantly impacts their stability, reactivity, and ultimately, the efficiency of the protein labeling reaction.
Performance Comparison: PFP Ester vs. NHS Ester
The primary advantage of the PFP ester over the more conventional NHS ester is its enhanced stability in aqueous solutions.[1][2] NHS esters are notoriously susceptible to hydrolysis, a competing reaction with the desired aminolysis that reduces the amount of active reagent available for conjugation.[2] This instability necessitates the use of a larger excess of the NHS ester to achieve a desired degree of labeling and can lead to lower reproducibility.[2] In contrast, PFP esters exhibit a markedly lower rate of spontaneous hydrolysis, resulting in more efficient and reliable conjugation reactions.[1][2]
While both esters react with primary amines to form stable amide bonds, their optimal reaction conditions differ slightly. NHS esters are most effective at a pH range of 7.0-8.5[2][], whereas PFP esters generally perform optimally at a slightly higher pH of 7.2 to 8.5.[4] The increased hydrophobicity of PFP esters is another consideration; they may require dissolution in a minimal amount of an organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[5][6]
The following table summarizes the key quantitative and qualitative differences between this compound and Propargyl-PEG3-NHS ester based on available data.
| Feature | This compound | Propargyl-PEG3-NHS Ester |
| Reactivity | Highly reactive towards primary and secondary amines.[1][6] | Highly reactive towards primary amines.[][7] |
| Stability in Aqueous Solution | More stable and less susceptible to hydrolysis.[1][2] | Prone to hydrolysis, with a half-life that decreases significantly with increasing pH.[5][8] |
| Optimal Reaction pH | 7.2 - 8.5[4] | 7.0 - 8.5[2][] |
| Solubility | Generally more hydrophobic, often requiring an organic co-solvent (e.g., DMSO, DMF).[5][6] | Can be more water-soluble, though many derivatives also require an organic co-solvent.[9] |
| Byproducts | Pentafluorophenol[4] | N-hydroxysuccinimide[] |
| Storage | Moisture-sensitive, store at -20°C with desiccant.[6] | Moisture-sensitive, store at -20°C to -80°C.[7] |
Experimental Data at a Glance
One study comparing different activated esters found that PFP esters offered a better balance of reactivity and stability compared to NHS esters for protein conjugation.[10] Another study highlighted that using PFP-activated esters for labeling monoclonal antibodies resulted in reduced aggregation and improved brightness of the final conjugate compared to using NHS esters.[11]
Experimental Workflow & Protocols
To achieve optimal and reproducible results, it is crucial to follow a well-defined experimental protocol. Below are generalized protocols for protein labeling with both this compound and Propargyl-PEG3-NHS ester.
Protocol 1: Protein Labeling with this compound
This protocol provides a general guideline for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9]
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[12] Do not prepare stock solutions for storage as the PFP ester can hydrolyze.[6]
-
Initiate Conjugation: Slowly add the PFP ester solution to the protein solution while gently vortexing. A typical molar excess of PFP ester to protein is between 2:1 and 10:1.[12] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours or at 4°C overnight.[12]
-
Quench Reaction: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM and incubate for 30 minutes to consume any unreacted PFP ester.
-
Purify Conjugate: Remove excess reagent and byproducts by size-exclusion chromatography or dialysis.
-
Characterize Conjugate: Determine the degree of labeling (DOL) using methods such as mass spectrometry or UV-Vis spectroscopy if the label has a chromophore.
Protocol 2: Protein Labeling with Propargyl-PEG3-NHS Ester
This protocol outlines a general procedure for labeling proteins with Propargyl-PEG3-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
Propargyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[9]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[13] Do not prepare stock solutions for long-term storage due to hydrolysis.[13]
-
Initiate Conjugation: Add the NHS ester solution to the protein solution. A common molar excess of NHS ester to protein is 20-fold for a 1-10 mg/mL antibody solution.[13]
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[13]
-
Quench Reaction: Add quenching buffer to stop the reaction.
-
Purify Conjugate: Purify the labeled protein using size-exclusion chromatography or dialysis to remove unreacted reagents.
-
Characterize Conjugate: Analyze the degree of labeling.
Visualizing the Chemistry and Workflow
To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a comparative experimental workflow.
Caption: Reaction of PFP and NHS esters with a primary amine on a protein.
Caption: Comparative workflow for protein labeling with PFP and NHS esters.
Conclusion
The choice between this compound and Propargyl-PEG3-NHS ester for protein labeling hinges on the specific requirements of the experiment and the nature of the protein being modified. For applications where high efficiency, reproducibility, and minimal reagent excess are paramount, the superior stability of the PFP ester makes it a compelling choice. While the NHS ester is a well-established and effective reagent, its susceptibility to hydrolysis requires more careful control of reaction conditions and may lead to lower overall yields. Researchers should consider the trade-offs between the higher cost and potentially greater hydrophobicity of the PFP ester against the established protocols and lower cost of the NHS ester. For sensitive proteins or when aiming for a very specific degree of labeling, the enhanced stability of the PFP ester could be a deciding factor.
References
- 1. precisepeg.com [precisepeg.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. broadpharm.com [broadpharm.com]
- 7. NHS ester protocol for labeling proteins [abberior.rocks]
- 8. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. precisepeg.com [precisepeg.com]
- 13. broadpharm.com [broadpharm.com]
PFP vs. NHS Esters: A Comparative Guide to Aqueous Stability for Bioconjugation
For researchers, scientists, and drug development professionals, the choice of coupling chemistry is critical for the successful synthesis of bioconjugates. N-hydroxysuccinimide (NHS) esters have long been a staple for amine modification; however, their instability in aqueous environments presents a significant challenge. This guide provides an objective comparison of the aqueous stability of Pentafluorophenyl (PFP) esters and NHS esters, supported by experimental data, to aid in the selection of the most appropriate reagent for your application.
In bioconjugation, the efficiency of coupling a molecule to a protein or other biomolecule is paramount. A key factor influencing this efficiency is the stability of the reactive ester in the aqueous buffer systems typically used for these reactions. Both PFP and NHS esters are widely used for their ability to react with primary amines to form stable amide bonds. However, their performance in aqueous solutions differs significantly due to their susceptibility to hydrolysis, a competing reaction that deactivates the ester.
Executive Summary of Stability
Pentafluorophenyl (PFP) esters are demonstrably more resistant to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters.[1][2][3][4] This increased stability of PFP esters leads to a longer half-life in reaction buffers, providing a wider time window for the desired amine coupling reaction to occur. This can result in higher conjugation efficiencies and more consistent results, particularly in reactions with low concentrations of protein or with less reactive amines.
One study has shown that PFP esters are approximately 6-fold more stable than their NHS counterparts in aqueous acetonitrile. While not a purely aqueous system, this data strongly indicates the superior stability of PFP esters. The primary reason for this enhanced stability lies in the electron-withdrawing nature of the pentafluorophenyl group, which makes the ester less susceptible to nucleophilic attack by water.
Quantitative Comparison of Hydrolytic Stability
The stability of active esters is highly dependent on the pH of the aqueous solution. Hydrolysis rates for both PFP and NHS esters increase with increasing pH.[5] The following tables summarize the available quantitative data on the half-lives of NHS esters at various pH values and provide a qualitative comparison for PFP esters based on available literature.
Table 1: Hydrolytic Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temperature | ~3.5 hours (210 minutes) |
| 8.5 | Room Temperature | ~3 hours (180 minutes) |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | ~2 hours (125 minutes) |
Data compiled from multiple sources.[1][6]
Table 2: Comparative Stability of PFP Esters in Aqueous Solution
| pH | Temperature (°C) | Half-life |
| 7.4 | Room Temperature | Significantly longer than NHS esters. While specific half-life data in purely aqueous buffers is not readily available, PFP esters are noted to be substantially more stable. |
| > 8.0 | Room Temperature | Although the rate of hydrolysis increases with pH, PFP esters remain significantly more stable than NHS esters under the same conditions. |
Hydrolysis Pathways
The hydrolysis of both PFP and NHS esters results in the formation of the corresponding carboxylic acid and the respective leaving group, pentafluorophenol (B44920) or N-hydroxysuccinimide. This process renders the original molecule inactive for amine coupling.
Experimental Protocols
To quantitatively assess the stability of PFP and NHS esters in an aqueous buffer, a common method involves monitoring the disappearance of the active ester over time using High-Performance Liquid Chromatography (HPLC).
Protocol: Monitoring Ester Hydrolysis by HPLC
Objective: To determine the hydrolytic half-life of a PFP or NHS ester in a specific aqueous buffer.
Materials:
-
PFP ester or NHS ester of interest
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Aqueous buffer of choice (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
HPLC system with a C18 column and a UV detector
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Quenching solution (e.g., 1 M glycine (B1666218) or Tris buffer)
Procedure:
-
Prepare a stock solution of the ester: Dissolve the PFP or NHS ester in anhydrous DMSO or DMF to a final concentration of 10-20 mM. This solution should be prepared immediately before use.
-
Initiate hydrolysis: Add a small aliquot of the ester stock solution to the pre-warmed aqueous buffer to achieve a final concentration of approximately 1 mM. Vortex briefly to ensure homogeneity.
-
Time-course sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction: Immediately mix the withdrawn aliquot with an equal volume of the quenching solution to stop further hydrolysis.
-
HPLC analysis: Analyze the quenched samples by reverse-phase HPLC.
-
Set the UV detector to a wavelength appropriate for the compound of interest.
-
Use a suitable gradient of Mobile Phase A and B to separate the active ester from the hydrolyzed carboxylic acid.
-
-
Data analysis:
-
Integrate the peak area of the remaining active ester at each time point.
-
Plot the natural logarithm of the peak area (ln[Area]) versus time.
-
The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k
-
Conclusion
The selection of an amine-reactive crosslinker should be guided by the specific requirements of the bioconjugation reaction. While NHS esters have been widely adopted, their significant instability in aqueous solutions, particularly at neutral to alkaline pH, can lead to reduced conjugation efficiency and reproducibility.[] PFP esters offer a superior alternative due to their markedly greater resistance to hydrolysis.[2][4] This enhanced stability provides a longer reaction window, which can be particularly advantageous when working with low concentrations of biomolecules, less reactive amines, or when a more controlled and consistent conjugation outcome is desired. For researchers and drug development professionals seeking to optimize their bioconjugation strategies, the superior aqueous stability of PFP esters makes them a compelling choice to achieve higher yields and more reliable results.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
PFP Esters: A Superior Alternative for Amine-Reactive Crosslinking in Bioconjugation and Drug Development
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. The choice of a crosslinker can significantly impact the yield, stability, and functionality of the resulting conjugate. While N-hydroxysuccinimide (NHS) esters have long been a popular choice for amine-reactive crosslinking, pentafluorophenyl (PFP) esters have emerged as a superior alternative, offering significant advantages in stability, reactivity, and overall performance.
PFP esters are active esters derived from pentafluorophenol (B44920) that react with primary and secondary amines to form stable amide bonds.[1] The key to their enhanced performance lies in the electron-withdrawing nature of the pentafluorophenyl group. This chemical property makes the carbonyl carbon more electrophilic and the pentafluorophenolate a better leaving group, resulting in a more efficient reaction.[1] This guide provides a comprehensive comparison of PFP esters with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection of the most suitable reagent.
Key Advantages of PFP Esters
The primary advantages of PFP esters over other amine-reactive crosslinkers, particularly the widely used NHS esters, are their enhanced stability in aqueous solutions and their increased reactivity towards amines.[1][2]
-
Greater Resistance to Hydrolysis: A significant drawback of NHS esters is their susceptibility to hydrolysis in aqueous environments, a competing reaction that reduces the amount of active ester available for conjugation.[1][3] This necessitates the use of a larger excess of the NHS ester reagent to achieve desired conjugation levels.[1] PFP esters, in contrast, exhibit a markedly lower rate of spontaneous hydrolysis, leading to more efficient and reproducible reactions, a crucial factor when working with precious or limited quantities of biomolecules.[1][4] At a pH of 8, an NHS ester's half-life can be measured in minutes, whereas PFP esters demonstrate greater stability.[3]
-
Faster Reaction Kinetics: The electron-withdrawing properties of the fluorine atoms in the PFP group accelerate the rate of aminolysis, the desired reaction with amine groups.[1] This allows for faster and more efficient conjugation reactions.[5][6]
-
Reduced Side Reactions: The byproduct of the PFP ester conjugation, pentafluorophenol (PFP-OH), is less nucleophilic than N-hydroxysuccinimide (NHS).[7] This minimizes the potential for PFP-OH to interfere with the desired reaction, which can be a concern with NHS esters where the NHS byproduct can potentially react with the target molecule.[7]
-
Improved Selectivity: In specific applications, such as the labeling of native monoclonal antibodies, PFP esters have demonstrated the ability to achieve preferential labeling of specific lysine (B10760008) residues, leading to more homogenous conjugates with improved properties.[8] For instance, using a PFP ester for labeling an anti-EGFR mAb resulted in preferential light-chain labeling, whereas an NHS ester led to preferential heavy-chain labeling.[8]
Comparative Performance Data
The following table summarizes the key performance differences between PFP esters and other common amine-reactive crosslinkers based on available experimental data.
| Feature | PFP Ester | NHS Ester | Sulfo-NHS Ester | Imidoester |
| Reactivity with Amines | High | High | High | Moderate |
| Stability in Aqueous Solution (Hydrolysis) | High | Low to Moderate | Moderate | Moderate |
| Optimal Reaction pH | 7.2 - 9.0[2][9] | 7.2 - 8.5[10] | 7.2 - 8.5 | 8.0 - 10.0[11] |
| Byproduct Interference | Minimal[7] | Potential for side reactions[1] | Potential for side reactions | Can introduce charge |
| Solubility | Generally requires organic co-solvent (e.g., DMSO, DMF)[4][12] | Variable, may require organic co-solvent | Water-soluble | Generally water-soluble |
| Side Reactions | Minimal reported[1] | Potential for ring-opening of the succinimide (B58015) ring[1] | Similar to NHS esters | Can undergo amidination, preserving the positive charge of the amine |
| Applications | Bioconjugation, peptide synthesis, drug development, surface modification[1] | General bioconjugation, protein crosslinking[11] | Labeling of cell surface proteins | Protein modification where charge preservation is important[11] |
Experimental Protocols
To facilitate a direct comparison and guide your experimental design, detailed protocols for hydrolysis rate determination and protein conjugation are provided below.
Protocol 1: Determination of Hydrolysis Rate of Active Esters
This protocol outlines a method to quantify and compare the rate of hydrolysis of PFP, TFP, and NHS esters in an aqueous buffer.[1]
Materials:
-
PFP ester, TFP ester, and NHS ester of the same carboxylic acid
-
Reaction Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4 or 8.5)
-
Dry, water-miscible organic solvent (e.g., DMSO or DMF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 HPLC column
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare 10 mM stock solutions of each active ester in the organic solvent.
-
Initiate the hydrolysis reaction by diluting each active ester stock solution into the reaction buffer to a final concentration of 1 mM.
-
Immediately inject a sample (t=0) into the HPLC system.
-
Continue to take and inject samples at regular time intervals (e.g., every 15 minutes for the first hour, then every hour).
-
Monitor the disappearance of the active ester peak and the appearance of the hydrolyzed carboxylic acid peak by UV absorbance at an appropriate wavelength (e.g., 260 nm).[1]
-
The mobile phase for HPLC can be a gradient of Solvent A and Solvent B.[1]
-
Calculate the half-life of each active ester by plotting the peak area of the active ester versus time.
Protocol 2: Comparative Protein Conjugation Efficiency
This protocol details a method to compare the conjugation efficiency of different active esters with a model protein.[1]
Materials:
-
Protein or peptide solution (e.g., 1-10 mg/mL in a non-amine containing buffer like PBS, pH 7.2-8.5)[2]
-
Stock solutions of PFP, TFP, and NHS esters in a dry, water-miscible organic solvent (e.g., DMSO or DMF)[2]
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or dialysis equipment for purification
Procedure:
-
Prepare a solution of the protein or peptide in the reaction buffer at a known concentration.[1]
-
Prepare stock solutions of the active esters in the organic solvent.[1]
-
Add a defined molar excess (e.g., 5, 10, and 20-fold) of each active ester to separate aliquots of the protein/peptide solution.[1]
-
Allow the reactions to proceed for a set amount of time (e.g., 1 hour) at room temperature.[1][2]
-
Quench the reactions by adding the quenching solution.[1]
-
Purify the conjugated protein/peptide from excess reagent and byproducts using SEC or dialysis.[1][12]
-
Analyze the degree of labeling for each reaction using appropriate analytical techniques (e.g., MALDI-TOF mass spectrometry, UV-Vis spectroscopy if the label is a chromophore).
Visualizing the Chemistry and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Conclusion
The evidence strongly supports the superiority of pentafluorophenyl esters over other active esters, particularly NHS esters, for amine-reactive conjugation reactions. Their enhanced stability towards hydrolysis and greater reactivity towards aminolysis translate to more efficient reactions, higher yields, and improved reproducibility.[1] For researchers seeking to optimize their bioconjugation and peptide synthesis protocols, PFP esters represent a robust and reliable choice, offering significant performance benefits that can accelerate discovery and development in the life sciences.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. researchgate.net [researchgate.net]
- 4. broadpharm.com [broadpharm.com]
- 5. Mixed pentafluorophenyl and o-fluorophenyl esters of aliphatic dicarboxylic acids: efficient tools for peptide and protein conjugation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TH [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
A Comparative Purity Analysis of Propargyl-PEG3-PFP Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing fields of bioconjugation and drug development, the purity and stability of crosslinking reagents are paramount to ensure the efficacy, safety, and reproducibility of novel therapeutics and diagnostics. Propargyl-PEG3-PFP ester has emerged as a valuable tool for these applications, offering a unique combination of a terminal alkyne for click chemistry and a pentafluorophenyl (PFP) ester for efficient amine ligation. This guide provides an objective comparison of the purity and performance of this compound with its common alternative, Propargyl-PEG3-NHS ester, supported by experimental data and detailed analytical protocols.
Performance Comparison: PFP Ester vs. NHS Ester
The primary advantage of PFP esters over N-hydroxysuccinimide (NHS) esters lies in their enhanced hydrolytic stability.[1][2] NHS esters are known to hydrolyze rapidly in aqueous solutions, particularly at physiological or slightly alkaline pH, which can lead to lower conjugation yields and the introduction of impurities.[1][3] The PFP ester moiety is less susceptible to hydrolysis, offering a wider window for reaction optimization and greater efficiency in bioconjugation reactions.[2][4]
This increased stability translates to a higher purity profile of the final conjugate and more consistent reaction outcomes. While both PFP and NHS esters react efficiently with primary amines to form stable amide bonds, the reduced rate of hydrolysis of the PFP ester minimizes the formation of the corresponding carboxylic acid impurity, a common issue with NHS esters.[1][5]
Purity Analysis: A Head-to-Head Comparison
To provide a clear comparison, the following table summarizes the typical purity specifications and key performance characteristics of this compound and its NHS ester alternative.
| Parameter | This compound | Propargyl-PEG3-NHS Ester | Reference |
| Typical Purity | >95% | >90% (can degrade over time) | [6][7] |
| Reactive Group | Pentafluorophenyl Ester | N-hydroxysuccinimide Ester | [2][3] |
| Key Advantage | Higher hydrolytic stability | Well-established chemistry | [2][5] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5 | [3][4] |
| Primary Hydrolytic Byproduct | Propargyl-PEG3-acid | Propargyl-PEG3-acid | [1] |
| Storage Conditions | -20°C, desiccated | -20°C, desiccated | [2] |
Experimental Protocols for Purity Assessment
Accurate determination of the purity of this compound is crucial for its successful application. The following are detailed protocols for the most common analytical techniques used for its characterization.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a powerful technique for separating the target compound from its impurities. Due to the lack of a strong UV chromophore in the PEG structure, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended for accurate quantification.[8]
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a CAD or ELSD detector.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound in the initial mobile phase composition at a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR is an essential tool for confirming the chemical structure and assessing the purity of this compound.[9][10]
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆.[8][11]
-
Data Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
The number of scans can be adjusted based on the sample concentration to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis:
-
Reference the spectrum to the residual solvent peak.
-
Integrate the characteristic peaks of the propargyl group (alkyne proton and adjacent methylene), the PEG backbone, and the PFP ester aromatic protons.
-
The presence of impurity peaks, such as those corresponding to the hydrolyzed carboxylic acid, can be quantified by comparing their integral values to that of a known proton signal from the target molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the identification and characterization of the main compound and any impurities by providing molecular weight information.[12][13]
-
LC System: Utilize the same HPLC method as described above.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer.
-
Ionization Mode: Positive ion mode is typically used to detect the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.
-
Data Analysis: The mass-to-charge ratio of the main peak should correspond to the expected molecular weight of this compound. Any additional peaks can be analyzed to identify potential impurities.
Visualizing Experimental Workflows
To further clarify the processes involved in the purity analysis and application of this compound, the following diagrams have been generated.
References
- 1. researchgate.net [researchgate.net]
- 2. broadpharm.com [broadpharm.com]
- 3. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. precisepeg.com [precisepeg.com]
- 5. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 6. Propargyl-PEG3-NHS ester, CAS 1428629-71-3 | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Bioconjugation Chemistries: Alternatives to Propargyl-PEG3-PFP Ester
For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is a critical determinant of experimental success. Propargyl-PEG3-PFP ester is a valuable reagent that combines a terminal alkyne for "click chemistry" with a pentafluorophenyl (PFP) ester for amine conjugation. However, a range of alternatives exists, each with distinct advantages and disadvantages in terms of reaction efficiency, kinetics, stability, and specificity. This guide provides an objective comparison of this compound with its primary alternatives, supported by experimental data and detailed protocols.
The main alternatives to this compound fall into two major categories: other activated esters for amine labeling, most notably N-hydroxysuccinimide (NHS) esters, and other bioorthogonal "click chemistry" reactions, such as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Inverse-Electron-Demand Diels-Alder (IEDDA) reactions.
Quantitative Performance Comparison
The choice of bioconjugation reagent significantly impacts the outcome of the conjugation reaction. The following tables summarize key performance metrics for PFP esters, NHS esters, and popular click chemistry alternatives.
Table 1: Comparison of Activated Esters for Amine Conjugation
| Feature | PFP Ester | NHS Ester |
| Reactivity with Amines | High | High |
| Relative Stability in Aqueous Buffer (Hydrolysis) | More Stable | Less Stable[1] |
| Optimal Reaction pH | 7.2 - 8.5 | 7.2 - 8.5[2] |
| Byproducts | Pentafluorophenol | N-hydroxysuccinimide |
| Key Advantage | Higher resistance to hydrolysis, leading to potentially higher conjugation efficiency.[3] | Well-established and widely used. |
| Key Disadvantage | Can be more hydrophobic than NHS esters.[1] | Susceptible to hydrolysis, which can lower reaction yields.[1] |
Table 2: Hydrolytic Stability of Activated Esters
| Activated Ester | Half-life in Aqueous Acetonitrile | Half-life at pH 8 (Aqueous Buffer) |
| PFP Ester | ~6-fold more stable than NHS ester | - |
| NHS Ester | - | Minutes[1] |
Table 3: Comparison of Bioorthogonal Click Chemistry Reactions
| Feature | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Inverse-Electron-Demand Diels-Alder (IEDDA) |
| Reaction Partners | Cyclooctyne (B158145) and Azide | Tetrazine and Strained Alkene (e.g., trans-cyclooctene) |
| Reaction Rate (k₂) (M⁻¹s⁻¹) | ~10⁻³ - 1 | Up to 10⁶[4] |
| Biocompatibility | Excellent (copper-free) | Excellent (catalyst-free) |
| Key Advantage | Highly bioorthogonal and widely used. | Exceptionally fast reaction kinetics.[4][5] |
| Key Disadvantage | Slower reaction rates compared to IEDDA.[4] | Tetrazine stability can be a concern under certain conditions. |
Experimental Protocols
Detailed methodologies are crucial for reproducible bioconjugation. The following are generalized protocols for the discussed chemistries.
Protocol 1: Protein Conjugation using PFP Ester
Materials:
-
Protein solution (1-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare PFP Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).
-
Conjugation Reaction: Add a 5-20 fold molar excess of the PFP ester stock solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if the payload is light-sensitive.
-
Quenching (Optional): Add quenching solution to a final concentration of 20-50 mM to consume any unreacted PFP ester. Incubate for 15-30 minutes.
-
Purification: Remove unreacted PFP ester and byproducts using a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) using appropriate analytical techniques such as UV-Vis spectroscopy or mass spectrometry.
Protocol 2: Protein Conjugation using NHS Ester
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
Propargyl-PEG3-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris or glycine, pH 8.0)
-
Desalting column
Procedure:
-
Prepare Protein Solution: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the Propargyl-PEG3-NHS ester in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
Conjugation Reaction: Add a 10-20 fold molar excess of the NHS ester stock solution to the protein solution while gently stirring.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.
-
Quenching: Add quenching solution to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.
-
Purification: Purify the conjugate using a desalting column.
-
Characterization: Determine the DOL.
Protocol 3: Protein Labeling via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cyclooctyne-containing reagent (e.g., DBCO-PEG-payload)
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Reagents: Dissolve the cyclooctyne reagent in DMSO or DMF to create a stock solution.
-
Conjugation Reaction: Add a 2-10 fold molar excess of the cyclooctyne reagent to the azide-modified protein solution.
-
Incubation: Incubate the reaction for 1-12 hours at room temperature or 37°C. Reaction times may vary depending on the specific cyclooctyne used.
-
Purification: Remove excess unreacted reagents by a desalting column.
-
Characterization: Analyze the labeled protein using methods such as SDS-PAGE, mass spectrometry, or fluorescence if a fluorescent payload was used.
Protocol 4: Antibody Labeling via Inverse-Electron-Demand Diels-Alder (IEDDA)
Materials:
-
Antibody solution (1-5 mg/mL in PBS, pH 7.4)
-
trans-Cyclooctene (TCO)-NHS ester
-
Tetrazine-fluorophore conjugate
-
Anhydrous DMSO or DMF
-
Spin desalting columns
Procedure:
-
Antibody Modification with TCO:
-
Add a 5-10 fold molar excess of TCO-NHS ester (dissolved in DMSO) to the antibody solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess TCO-NHS ester using a spin desalting column.
-
-
Tetrazine Ligation:
-
Add a 2-5 fold molar excess of the tetrazine-fluorophore conjugate to the TCO-modified antibody.
-
Incubate for 30 minutes to 1 hour at room temperature.
-
-
Purification: Purify the final antibody-fluorophore conjugate using a spin desalting column to remove any unreacted tetrazine conjugate.[6]
-
Characterization: Determine the DOL and confirm conjugation.
Visualizing Workflows and Pathways
Experimental Workflows
Caption: Comparative experimental workflows for amine-reactive and click chemistry bioconjugation.
Logical Relationships of Bioconjugation Chemistries
Caption: Logical relationships and key characteristics of different bioconjugation strategies.
HER2 Signaling Pathway
The HER2 signaling pathway is a crucial target in cancer therapy, and bioconjugation techniques are extensively used to develop antibody-drug conjugates (ADCs) that target HER2-positive cancer cells.
References
Propargyl-PEG3-PFP Ester: Superior Hydrolysis Resistance for Enhanced Bioconjugation Efficiency
In the realm of bioconjugation and drug development, the stability of reactive esters is a critical parameter that dictates the efficiency and reproducibility of labeling and crosslinking reactions. Propargyl-PEG3-PFP ester has emerged as a valuable tool, offering enhanced resistance to hydrolysis compared to other commonly used esters, such as N-hydroxysuccinimide (NHS) and sulfo-NHS esters. This guide provides an objective comparison of the hydrolysis resistance of this compound, supported by experimental data and detailed protocols for researchers to evaluate ester stability.
Understanding Ester Hydrolysis and Its Impact
Ester hydrolysis is a chemical reaction in which an ester bond is cleaved by the addition of water, yielding a carboxylic acid and an alcohol. In the context of bioconjugation, where amine-reactive esters are used to label proteins, peptides, and other biomolecules, premature hydrolysis of the ester is a competing reaction that reduces the yield of the desired conjugate. A more stable ester, therefore, allows for more controlled and efficient conjugation reactions, particularly in aqueous environments and at physiological pH.
The stability of an ester is influenced by several factors, including the nature of the leaving group, steric hindrance around the carbonyl group, and the electronic effects of neighboring substituents. The pentafluorophenyl (PFP) group in this compound is a key feature that contributes to its enhanced stability. The electron-withdrawing fluorine atoms on the phenyl ring make the PFP group an excellent leaving group, which paradoxically also contributes to its increased resistance to spontaneous hydrolysis compared to NHS esters.[1]
Comparative Hydrolysis Data
The superior stability of PFP esters over NHS esters has been demonstrated in various studies. While specific kinetic data for this compound is not widely available in the public domain, comparative studies on similar PFP esters provide valuable insights. For instance, a study comparing the stability of a PFP ester to its NHS counterpart in aqueous acetonitrile (B52724) revealed a significantly longer half-life for the PFP ester, indicating its greater resistance to hydrolysis. One study found that a PFP ester was approximately 6-fold more stable than the corresponding NHS ester in aqueous solution.[2]
The following table summarizes the general trend of hydrolysis resistance for different ester types. It is important to note that the exact half-life will depend on the specific molecule, pH, temperature, and buffer composition.
| Ester Type | Leaving Group | Relative Hydrolysis Resistance | Optimal pH for Amine Reaction |
| This compound | Pentafluorophenol | High | 7.2 - 8.5[3][4] |
| NHS Ester | N-hydroxysuccinimide | Moderate | 7.0 - 8.0 |
| Sulfo-NHS Ester | Sulfo-N-hydroxysuccinimide | Low to Moderate | 7.0 - 8.0 |
This table provides a qualitative comparison. Actual hydrolysis rates are dependent on specific experimental conditions.
At a pH of 8, an NHS ester can have a half-life of just a few minutes, whereas PFP esters exhibit greater stability under these conditions.[1] This enhanced stability of PFP esters provides a wider experimental window for conjugation reactions and can lead to higher yields of the desired product.
Factors Influencing Ester Stability
The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the breakdown of the ester bond. For amine-reactive esters, the reaction with the primary amine nucleophile is also pH-dependent. A higher pH increases the nucleophilicity of the amine, but it also accelerates the rate of ester hydrolysis. Therefore, an optimal pH range is crucial for efficient conjugation. For PFP esters, this optimal range is typically between pH 7.2 and 8.5.[3][4]
Experimental Protocol for Comparing Ester Hydrolysis Rates
To allow researchers to directly compare the hydrolysis rates of this compound with other esters, a detailed experimental protocol is provided below. This method utilizes High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the active ester over time.
Objective: To determine and compare the hydrolytic stability of different amine-reactive esters in an aqueous buffer.
Materials:
-
This compound
-
Other esters for comparison (e.g., Propargyl-PEG3-NHS ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS) or other amine-free buffer at desired pH (e.g., pH 7.4 and pH 8.5)
-
HPLC system with a C18 column and UV detector
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Trifluoroacetic acid (TFA) or Formic Acid (FA), HPLC grade
-
Thermostated incubator or water bath
Procedure:
-
Preparation of Stock Solutions:
-
Hydrolysis Reaction Setup:
-
Pre-warm the aqueous buffer (e.g., PBS, pH 7.4) to the desired temperature (e.g., 25°C or 37°C) in a thermostated environment.
-
To initiate the hydrolysis reaction, add a small volume of the ester stock solution to the pre-warmed buffer to achieve a final concentration of 1 mM. For example, add 50 µL of the 10 mM ester stock solution to 450 µL of buffer.
-
Mix thoroughly by vortexing briefly.
-
-
Time-Course Analysis by HPLC:
-
Immediately after mixing (t=0), withdraw a 50 µL aliquot of the reaction mixture and transfer it to an HPLC vial containing 450 µL of a quenching solution (e.g., 50:50 ACN/water with 0.1% TFA). This dilution and acidification will effectively stop the hydrolysis reaction.
-
Repeat the sampling at regular intervals (e.g., 15, 30, 60, 120, 240 minutes). The exact time points may need to be adjusted based on the expected stability of the esters.
-
Analyze the quenched samples by reverse-phase HPLC.
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in ACN
-
Gradient: A suitable gradient to separate the ester from its hydrolysis product (the corresponding carboxylic acid). For example, a linear gradient from 5% to 95% B over 15 minutes.
-
Detection: Monitor the absorbance at a wavelength where the ester shows a strong signal (e.g., 260 nm for the PFP group).
-
-
-
Data Analysis:
-
Integrate the peak area of the remaining ester at each time point.
-
Plot the natural logarithm of the ester peak area versus time.
-
The slope of the resulting line will be the negative of the pseudo-first-order rate constant (k).
-
Calculate the half-life (t½) of the ester using the following equation: t½ = 0.693 / k
-
By performing this experiment in parallel for this compound and other esters, a direct and quantitative comparison of their hydrolysis resistance under identical conditions can be achieved.
Visualizing the Hydrolysis Process and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the hydrolysis reaction and the experimental workflow.
Caption: General mechanism of ester hydrolysis.
References
A Comparative Guide to Protein Labeling: Propargyl-PEG3-PFP Ester vs. Traditional NHS Esters for Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein labeling is paramount for robust and reproducible results. This guide provides an objective comparison of Propargyl-PEG3-PFP ester with conventional N-Hydroxysuccinimide (NHS) esters for protein labeling, supported by experimental workflows and data presentation.
The covalent labeling of proteins is a cornerstone of proteomics, enabling the study of protein function, interactions, and localization. The choice of labeling reagent significantly impacts the efficiency, specificity, and ultimately, the quantitative accuracy of the experiment. This guide focuses on the performance of this compound, a "click" chemistry handle, against the widely used NHS esters.
Performance Comparison: PFP vs. NHS Esters
Pentafluorophenyl (PFP) esters, such as this compound, offer a distinct advantage over traditional NHS esters primarily due to their increased stability in aqueous solutions.[1][2][3] NHS esters are susceptible to hydrolysis, which competes with the desired amine-labeling reaction and can lead to lower labeling efficiency and variability.[4][5] PFP esters, being less prone to hydrolysis, can result in more efficient and consistent labeling outcomes.[2][3]
While direct, side-by-side quantitative data on the labeling efficiency of this compound versus a specific NHS ester under identical conditions is not extensively published in a single study, the chemical properties suggest a higher yield of labeled protein with the PFP ester due to its greater stability. A study comparing PFP and NHS esters for labeling a monoclonal antibody demonstrated that the PFP ester strategy resulted in preferential light-chain labeling and improved brightness of the final conjugate, highlighting the impact of the ester's reactivity on the outcome.[6]
Table 1: Comparison of PFP Ester and NHS Ester for Protein Labeling
| Feature | This compound | Amine-Reactive NHS Esters |
| Reactive Group | Pentafluorophenyl (PFP) ester | N-Hydroxysuccinimide (NHS) ester |
| Target Residues | Primary and secondary amines (e.g., Lysine, N-terminus) | Primarily primary amines (e.g., Lysine, N-terminus)[4] |
| Key Advantage | Higher stability against hydrolysis in aqueous buffers, leading to potentially higher and more consistent labeling efficiency.[2][3] | Well-established and widely used.[4] |
| "Click" Chemistry Handle | Yes (Propargyl group for CuAAC or SPAAC) | No (requires a separate NHS ester with a click handle) |
| Reaction pH | Optimal around pH 7.2-8.5[3] | Optimal around pH 7-9[4] |
| Hydrolysis Rate | Lower compared to NHS esters.[2][3] | Higher, especially at alkaline pH, which can reduce labeling efficiency.[4][5] |
| Downstream Quantification | Compatible with LC-MS/MS, often involving "click" attachment of a reporter tag. | Compatible with LC-MS/MS, including label-free, SILAC, and TMT/iTRAQ methods.[1] |
Experimental Workflows and Protocols
The quantification of protein labeling typically involves a multi-step workflow, from the initial labeling reaction to the final analysis by mass spectrometry. Below are detailed protocols for protein labeling with this compound and a generic NHS ester, followed by a quantification workflow using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow for Quantitative Protein Labeling
Caption: General workflow for quantitative protein labeling and analysis.
Protocol 1: Protein Labeling with this compound
This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required depending on the specific protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5.
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Desalting columns for purification.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.
-
Reagent Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10-100 mM).[2]
-
Labeling Reaction: Add the PFP ester stock solution to the protein solution. The molar ratio of ester to protein will need to be optimized but a starting point of a 2 to 10-fold molar excess can be used.[3]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[3]
-
Quenching (Optional): To stop the reaction, a quenching buffer containing a primary amine can be added.
-
Purification: Remove excess, unreacted labeling reagent and byproducts using a desalting column.
Protocol 2: Protein Labeling with a Generic NHS Ester
This protocol outlines a general procedure for labeling proteins with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS), pH 7.2-8.5.
-
Amine-reactive NHS ester.
-
Anhydrous DMSO or DMF.
-
Desalting columns.
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[7]
-
Reagent Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[7]
-
Labeling Reaction: Add the NHS ester stock solution to the protein solution. A common starting point is an 8-fold molar excess of the NHS ester.[7]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature.[8]
-
Quenching (Optional): Add a quenching buffer to stop the reaction.
-
Purification: Purify the labeled protein from excess reagent using a desalting column.
Protocol 3: LC-MS/MS Quantification of Labeled Proteins
This protocol describes a general workflow for quantifying the extent of protein labeling using a bottom-up proteomics approach.
Materials:
-
Labeled and purified protein.
-
Dithiothreitol (DTT) and Iodoacetamide (IAA) for reduction and alkylation.
-
Trypsin (or other suitable protease).
-
LC-MS/MS system.
-
Proteomics data analysis software.
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and then alkylate the free thiols with IAA.
-
Proteolytic Digestion: Digest the protein into peptides using trypsin overnight at 37°C.
-
"Click" Reaction (for Propargyl-labeled peptides): If using this compound, perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) to attach a biotin (B1667282) or a reporter tag for enrichment or direct quantification.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the resulting spectra can be used to identify the peptide sequences and the presence of the label.
-
Data Analysis: Use proteomics software to search the MS/MS data against a protein database to identify the peptides.
-
Quantification: The degree of labeling can be quantified by comparing the peak areas or spectral counts of the labeled peptides to their unlabeled counterparts. For isobaric tag-labeled samples (like TMT or iTRAQ, which are NHS esters), quantification is based on the reporter ions generated during MS/MS fragmentation.[1]
Logical Relationship for Quantification Strategy
The choice of quantification strategy is intrinsically linked to the labeling reagent used.
Caption: Logic for selecting a quantification strategy.
Conclusion
This compound presents a compelling alternative to traditional NHS esters for protein labeling, particularly when high efficiency and consistency are critical. Its enhanced stability against hydrolysis can lead to more reliable quantitative data. The integrated propargyl handle also streamlines the workflow for subsequent "click" chemistry applications. While NHS esters remain a valuable and widely used tool, researchers should consider the advantages of PFP esters, especially in demanding quantitative proteomics experiments. The selection of the optimal labeling reagent will ultimately depend on the specific protein, the experimental goals, and the downstream analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preferential Light-Chain Labeling of Native Monoclonal Antibodies Improves the Properties of Fluorophore Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. interchim.fr [interchim.fr]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Propargyl-PEG3-PFP Ester
For researchers and scientists in the field of drug development, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for the handling and disposal of Propargyl-PEG3-PFP ester, a moisture-sensitive reagent. Adherence to these procedures is critical for protecting personnel and maintaining experimental integrity.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary. The following table summarizes the recommended PPE based on safety data sheets of structurally similar compounds and general best practices for handling reactive esters.
| Protective Equipment | Specifications and Use |
| Eye Protection | Chemical safety goggles are required. In case of splashing, a face shield should also be worn. |
| Hand Protection | Chemically-resistant gloves (e.g., nitrile) are mandatory. Inspect gloves for any tears or punctures before use. |
| Body Protection | A standard laboratory coat is required. For larger quantities or when there is a risk of splashing, a chemical-resistant apron should be worn over the lab coat. |
| Respiratory Protection | All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors. |
General hygiene practices should always be observed. Wash hands thoroughly after handling the reagent, even if gloves were worn. Contaminated clothing should be removed and laundered before reuse.[1]
Operational Plan: Handling and Experimental Protocol
This compound is sensitive to moisture and should be handled accordingly to prevent hydrolysis of the PFP ester, which would render it non-reactive.[2][3]
Storage and Preparation:
-
Storage: Store the vial of this compound at -20°C with a desiccant.[2][3]
-
Equilibration: Before opening, allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the product.[2]
-
Dissolution: Dissolve the required amount of the ester in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][3] Do not prepare stock solutions for storage as the PFP moiety readily hydrolyzes.[2]
Experimental Workflow:
The following diagram outlines the key steps for the safe handling of this compound during a typical conjugation reaction.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


